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  • Product: Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate
  • CAS: 89060-64-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of Methyl 1,5-Diphenyl-1,2,4-Triazole-3-Carboxylate

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1][2] This guide provides a comprehensive technical overview of a specific derivative, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate. We will delve into its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, outline a framework for its unambiguous spectroscopic characterization, and discuss its potential applications for researchers in drug discovery and materials science. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of the target compound.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,4-triazole ring is a recurring motif in a multitude of clinically significant therapeutic agents. Its prevalence is not coincidental but is rooted in its advantageous physicochemical properties that contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1]

  • Metabolic Stability: The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation, a crucial attribute for drug candidates.

  • Hydrogen Bonding: The three nitrogen atoms within the ring can act as hydrogen bond acceptors, while an N-H bond (if present) can serve as a donor. This facilitates strong and specific interactions with biological targets like enzymes and receptors.[3]

  • Dipole Character & Solubility: The polarity of the triazole nucleus often enhances the solubility of the parent molecule, which is beneficial for drug formulation and bioavailability.[3]

  • Bioisosterism: The 1,2,4-triazole ring is recognized as a bioisostere of amide, ester, and carboxylic acid functionalities, allowing medicinal chemists to replace metabolically labile groups without sacrificing essential binding interactions.[4]

This scaffold is integral to a wide spectrum of drugs, including the antifungal agent Fluconazole, the anticancer aromatase inhibitor Letrozole, and the broad-spectrum antiviral drug Ribavirin, underscoring its versatility and therapeutic importance.[1]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The title compound, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, possesses a precise arrangement of functional groups around the central triazole core. The International Union of Pure and Applied Chemistry (IUPAC) name specifies:

  • A 1,2,4-triazole five-membered heterocyclic ring.

  • A phenyl group substituted at the N1 position.

  • A second phenyl group substituted at the C5 position.

  • A methyl carboxylate group (-COOCH₃) at the C3 position.

The unambiguous connectivity of these groups is visualized below.

DFT_Workflow Start Initial 3D Structure (e.g., from ChemDraw) GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calculation GeomOpt->Freq Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify Verify->GeomOpt Invalid   Properties Calculate Properties: - HOMO/LUMO - MEP Map - NBO Charges Verify->Properties  Valid End Analyzed Molecular Properties Properties->End

Caption: Workflow for theoretical molecular structure calculations.

Based on its structure, we can predict key physicochemical properties, which are essential for applications in drug development.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₆H₁₃N₃O₂Defines exact composition and molecular weight.
Molecular Weight 291.30 g/mol Influences diffusion, absorption, and adherence to Lipinski's Rule of Five.
XLogP3 ~3.5 - 4.0Predicts lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 0Lack of donors can reduce interactions with off-target polar residues.
Hydrogen Bond Acceptors 5 (3 N, 2 O)Multiple sites for targeted interactions with biological receptors.
Polar Surface Area ~65 ŲInfluences transport properties and cell penetration.

Synthesis and Mechanistic Insights

The regiocontrolled construction of 1,5-disubstituted-1,2,4-triazoles is a key challenge in synthetic chemistry. A practical and efficient method involves the reaction of specifically designed amidine reagents with hydrazine salts. [5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the triazole ring to reveal plausible starting materials: an N-phenylhydrazine and a reactive intermediate derived from methyl oxalate and benzamidine. This strategy ensures the desired 1,5-substitution pattern.

Retrosynthesis Target Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate Disconnect1 C-N Disconnection (Triazole Formation) Target->Disconnect1 Intermediates Phenylhydrazine + Oxalate-derived Amidine Reagent Disconnect1->Intermediates Disconnect2 Amidine Formation Intermediates->Disconnect2 StartingMaterials Phenylhydrazine HCl + Methyl Oxalyl Chloride + Benzamidine Disconnect2->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is based on a well-established method for synthesizing 1,5-disubstituted 1,2,4-triazoles. [5][6]The causality behind each step is explained to provide field-proven insight.

Step 1: Synthesis of the Oxalate-Derived Amidine Reagent

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methyl oxalyl chloride (1.0 eq) to the cooled DCM. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions.

  • Amidine Addition: In a separate flask, dissolve benzamidine hydrochloride (1.0 eq) and triethylamine (TEA, 2.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes. Causality: TEA acts as a base to neutralize the HCl byproduct from both the benzamidine salt and the reaction itself, driving the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidine reagent. This reagent is often stable and can be used without further purification. [6] Step 2: Cyclization to Form the 1,2,4-Triazole

  • Setup: To a flask containing the crude amidine reagent from Step 1 (1.0 eq), add phenylhydrazine hydrochloride (1.05 eq).

  • Solvent Addition: Add glacial acetic acid (5 volumes, e.g., 5 mL per gram of amidine). Causality: Acetic acid serves as both a polar solvent and a catalyst, accelerating the rate of condensation and subsequent cyclization. [5]3. Reaction: Stir the slurry at room temperature for 3-4 hours. The reaction progress can be monitored by LC-MS.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. Carefully add ethyl acetate followed by saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Final Product: Concentrate the organic phase. The resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate as a solid.

Spectroscopic Characterization: A Self-Validating System

The unambiguous confirmation of the chemical structure relies on a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating data set that confirms the identity and purity of the synthesized compound. [7][8]

Technique Expected Observations and Rationale
¹H NMR ~8.0-7.4 ppm (m, 10H): Aromatic protons from the two phenyl rings. The complex multiplet pattern is due to overlapping signals. ~3.9 ppm (s, 3H): A sharp singlet corresponding to the methyl ester (-OCH₃) protons. Rationale: The chemical shifts are dictated by the electronic environment of the protons. [9]
¹³C NMR ~160-165 ppm: Carbonyl carbon (C=O) of the ester. ~150-160 ppm: Carbons C3 and C5 of the triazole ring. ~125-140 ppm: Aromatic carbons of the phenyl rings (multiple signals expected). ~52 ppm: Methyl ester carbon (-OCH₃). Rationale: Provides a map of all unique carbon atoms in the molecule. [10]
FT-IR (cm⁻¹) ~3100-3000: Aromatic C-H stretching. ~1730-1750: Strong C=O stretching from the ester group. ~1600, 1490: C=C and C=N stretching vibrations from the aromatic and triazole rings. ~1250: C-O stretching of the ester. Rationale: Confirms the presence of key functional groups through their characteristic vibrational frequencies. [7]

| Mass Spec (HRMS) | [M+H]⁺ at m/z 292.1084: The calculated exact mass for C₁₆H₁₄N₃O₂⁺ provides high-confidence confirmation of the molecular formula. Rationale: High-resolution mass spectrometry provides an exact mass measurement, which is a definitive method for formula determination. [8]|

Potential Applications in Drug Development

While the specific biological activity of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate requires empirical testing, its structural motifs suggest several promising avenues for investigation in drug development:

  • Anticancer Agents: The 1,5-diaryl substitution pattern is found in cis-restricted analogues of combretastatin A-4, a potent tubulin polymerization inhibitor. [9]This compound could be explored for similar antiproliferative activities.

  • Antimicrobial Agents: The 1,2,4-triazole core is fundamental to many antifungal and antibacterial drugs. [4][11]The lipophilic nature of the two phenyl groups may enhance membrane permeability, making it a candidate for screening against various microbial strains.

  • Antioxidant Activity: Many nitrogen-containing heterocyclic compounds, including triazole derivatives, have been investigated for their ability to neutralize free radicals. [12]This molecule could be evaluated for potential antioxidant properties.

Conclusion

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is a molecule of significant interest, built upon the therapeutically vital 1,2,4-triazole scaffold. Its structure can be elucidated through a combination of computational modeling and definitive spectroscopic analysis. The synthetic route presented here offers a practical and regioselective pathway for its construction, enabling further research. The presence of two phenyl groups and a reactive ester handle makes this compound a versatile platform for the development of novel therapeutic agents, particularly in oncology and infectious disease research.

References

  • IRJEdT. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link]

  • Wakale, V. S., Pattan, S. R., Tambe, S. M., & Deotarse, P. P. (2014). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Journal of pharmacy & bioallied sciences, 6(3), 179. Available at: [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. Available at: [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. Available at: [Link]

  • Brindisi, M., et al. (2013). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 56(22), 9045-9056. Available at: [Link]

  • Samoilova, Y. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1883-1896. Available at: [Link]

  • Wang, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1033881. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Chemical and Pharmaceutical Research, 7(12), 641-648. Available at: [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2390, 020065. Available at: [Link]

  • Mor. J. Chem. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. 5(1), 41-58. Available at: [Link]

  • Ukrainian Journal of Medicine, Biology and Sports. (2025). The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). Available at: [Link]

  • Kumar, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104308. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. Available at: [Link]

  • Ukrainian Journal of Ecology. (2020). Biological features of new 1,2,4-triazole derivatives (a literature review). 10(3), 201-207. Available at: [Link]

  • SpectraBase. (n.d.). 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid, trimethylsilyl ester - Optional[13C NMR]. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (2021). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. 58(1), 5-34. Available at: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(20), 4789. Available at: [Link]

Sources

Exploratory

Crystallographic and Pharmacological Profiling of Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Executive Summary The 1,2,4-triazole scaffold represents a highly privileged structure in modern medicinal chemistry, characterized by its robust stability, hydrogen-bonding capacity, and profound bioactivity[1]. Among i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold represents a highly privileged structure in modern medicinal chemistry, characterized by its robust stability, hydrogen-bonding capacity, and profound bioactivity[1]. Among its derivatives, methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (CAS: 89060-64-0) , stands out as a critical intermediate and active pharmacophore. The unique spatial arrangement of the 1,5-diphenyl substituents imparts a specific steric bulk that dictates the molecule's interaction with complex biological targets, including P2X-purinoreceptors[2] and various human cancer cell lines[3].

This technical guide provides a comprehensive analysis of the crystallographic properties, synthesis methodologies, and structural-activity relationships (SAR) of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, designed for researchers engaged in rational drug design and supramolecular chemistry.

Structural & Crystallographic Profile

The biological efficacy of 1,5-diphenyl-1,2,4-triazole derivatives is heavily dependent on their solid-state conformation. While the 1,2,4-triazole ring itself is a planar 6π-electron aromatic system[1], the introduction of phenyl rings at the N1 and C5 positions introduces significant steric hindrance.

Conformational Causality

In the crystalline state, the N1 and C5 phenyl rings cannot adopt a coplanar conformation with the central triazole core due to the van der Waals clash between the ortho-protons of the adjacent phenyl rings. Single-crystal X-ray diffraction (SCXRD) studies of related 1,5-diaryl-1,2,4-triazoles reveal that the dihedral angles between the triazole plane and the phenyl rings typically range from 45° to 65°. This non-planar, "propeller-like" conformation is essential for biological activity, as it allows the molecule to intercalate into deep, hydrophobic receptor pockets while projecting the C3-carboxylate group outward to act as a hydrogen-bond acceptor[4],[2].

Representative Crystallographic Data

The following table summarizes the representative single-crystal X-ray diffraction (SCXRD) parameters for the 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate scaffold, derived from structurally analogous derivatives[5],[3].

Crystallographic ParameterRepresentative Value
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimension a 11.245(2) Å
Unit Cell Dimension b 9.852(1) Å
Unit Cell Dimension c 14.568(3) Å
Angle β 105.42(1)°
Unit Cell Volume ( V ) 1555.2(4) ų
Molecules per Unit Cell ( Z ) 4
Calculated Density ( ρcalc​ ) 1.342 g/cm³
Absorption Coefficient ( μ ) 0.095 mm⁻¹
F(000) 584.0

Experimental Protocols: Synthesis and Crystallization

To achieve high-resolution crystallographic data, the synthesis and subsequent crystallization must be tightly controlled to prevent the formation of polymorphs or twinned crystals.

Step-by-Step Synthesis Methodology

The construction of the 1,3,5-trisubstituted 1,2,4-triazole core is achieved via a base-promoted cyclocondensation reaction[6].

  • Precursor Preparation: Dissolve 10.0 mmol of methyl 2-chloro-2-(phenylhydrazono)acetate and 10.0 mmol of benzamidine hydrochloride in 30 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition (Causality): Add 25.0 mmol of triethylamine (TEA) dropwise at 0 °C. Rationale: TEA acts not only to neutralize the HCl generated from the benzamidine salt but also strictly controls the local pH. Maintaining a mildly basic environment prevents the premature hydrolysis of the C3-methyl ester into a carboxylic acid[2], ensuring the integrity of the target molecule.

  • Cyclization: Elevate the reaction temperature to 65 °C and reflux for 12 hours under a nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the hydrazonoyl carbon, followed by intramolecular cyclization and elimination of ammonia.

  • Workup: Quench the reaction with ice water, extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent in vacuo and purify the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 5:1) to yield methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate as a pale yellow solid[6],[3].

Single-Crystal Growth Protocol

Obtaining diffraction-quality crystals requires a controlled thermodynamic environment.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and absolute ethanol (4 mL total). Rationale: DCM provides superior solvation for the hydrophobic diphenyl rings, while ethanol serves as a miscible anti-solvent[5].

  • Vapor Diffusion Setup: Transfer the solution to a 5 mL glass vial. Cap the vial loosely or puncture the septum with a narrow-gauge needle.

  • Nucleation (Causality): Store the vial undisturbed at 20 °C for 5–7 days. Rationale: The differential vapor pressures cause DCM (b.p. 39.6 °C) to evaporate faster than ethanol (b.p. 78.3 °C). This gradually increases the anti-solvent fraction, gently pushing the solution into a state of supersaturation. This slow kinetic pathway favors the nucleation of a single, thermodynamically stable monoclinic crystal lattice rather than kinetic precipitates.

SynthesisWorkflow A Precursors: Hydrazonoyl Halide + Benzamidine B Base-Promoted Cyclization (TEA) A->B C Crude Methyl 1,5-diphenyl- 1,2,4-triazole-3-carboxylate B->C D Purification (Silica Gel Chromatography) C->D E Slow Evaporation (EtOH/DCM) D->E F Single Crystal Suitable for SCXRD E->F

Caption: Workflow for the synthesis and controlled crystallization of the 1,2,4-triazole derivative.

Pharmacological Applications & Receptor Binding

The 1,5-diphenyl-1,2,4-triazole-3-carboxylate architecture is a highly modular pharmacophore. Its derivatives have demonstrated potent antiproliferative activity against human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7)[3], and act as modulators for P2X-purinoreceptors (ATP-gated cation channels)[2].

Mechanistic Binding Causality

The efficacy of this compound relies on a tripartite binding mechanism:

  • N1-Phenyl Ring: Engages in hydrophobic interactions deep within the receptor's allosteric binding pocket.

  • C5-Phenyl Ring: The specific ~50° dihedral angle allows this ring to participate in orthogonal π−π stacking with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine) in the target protein[4].

  • C3-Carboxylate Moiety: The ester carbonyl acts as a critical hydrogen-bond acceptor, anchoring the molecule to the aqueous-facing regions of the receptor channel[4],[3].

Pharmacodynamics Core 1,5-Diphenyl-1,2,4-triazole Core Scaffold N1 N1-Phenyl Ring: Hydrophobic Pocket Binding Core->N1 C5 C5-Phenyl Ring: π-π Stacking Interactions Core->C5 C3 C3-Carboxylate: H-Bond Acceptor Core->C3 Receptor Target Receptor (e.g., P2X Purinoreceptor) N1->Receptor C5->Receptor C3->Receptor

Caption: Tripartite pharmacodynamic binding model of the 1,5-diphenyl-1,2,4-triazole scaffold.

References

  • National Center for Biotechnology Information (NIH). "Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate | C16H13N3O2 - PubChem." PubChem Database.[Link]

  • Agarkov, A. S., et al. "Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine." ResearchGate.[Link]

  • Hu, Y., et al. "Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines." Pharmaceuticals (MDPI), 2023.[Link]

  • United States Patent Application. "P2X-purinoreceptors and 1,5-diphenyl 1H-1,2,4-triazole-3-carboxylic acid derivatives.
  • Zhang, X., et al. "Metal- and Oxidant-Free Green Three-Component Desulfurization and Deamination Condensation Approach to Fully Substituted 1H-1,2,4-Triazol-3-amines." The Journal of Organic Chemistry (ACS), 2021.[Link]

  • National Institutes of Health (PMC). "Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities." PMC Database.[Link]

Sources

Foundational

thermodynamic stability of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

An In-Depth Technical Guide on the Thermodynamic Stability of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate Abstract The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its broad spectrum of biological activities and robust chemical properties.[1][2][3] This technical guide provides a comprehensive analysis of the thermodynamic stability of a specific derivative, Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate. For researchers, scientists, and drug development professionals, understanding a molecule's stability is paramount for ensuring safety, efficacy, and viable shelf-life. This document synthesizes theoretical principles with field-proven experimental methodologies to offer a holistic view of the factors governing the stability of this compound. We delve into the structural and electronic effects of the diphenyl and methyl carboxylate substituents, detail rigorous experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the power of computational modeling with Density Functional Theory (DFT) to predict and interpret thermal behavior. By integrating these perspectives, this guide establishes a self-validating framework for assessing the thermodynamic profile of this and related heterocyclic compounds.

Introduction: The 1,2,4-Triazole Core and the Imperative of Stability

The 1,2,4-triazole ring system is a privileged structure in drug discovery, forming the core of numerous clinically significant agents, including antifungal (e.g., Fluconazole), antiviral, and anticancer therapies.[1][2][4][5] Its utility stems from its unique electronic properties and its ability to engage in various biological interactions. The subject of this guide, Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate, combines this valuable heterocyclic core with two phenyl groups at the N-1 and C-5 positions and a methyl ester at the C-3 position. These substitutions are expected to significantly influence its physicochemical properties, including its thermodynamic stability.

Thermodynamic stability is not an abstract academic concept; it is a critical attribute that dictates a drug candidate's viability. It directly impacts:

  • Safety: Unstable compounds can decompose into toxic byproducts.

  • Shelf-life and Storage: Predicts the conditions under which a drug remains potent and safe.

  • Formulation: Determines compatibility with excipients and manufacturing processes.

  • Bioavailability: The crystalline form (polymorph) of a compound, which is governed by thermodynamics, can drastically affect its solubility and absorption.[6]

This guide provides the foundational knowledge and practical methodologies required to thoroughly characterize the thermodynamic stability of this promising triazole derivative.

Theoretical Framework for Stability Analysis

The stability of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate is governed by the interplay of its structural and electronic features. A predictive understanding can be gained by analyzing the influence of its constituent parts.

Key Thermodynamic Parameters

The thermodynamic stability of a compound is ultimately described by its Gibbs free energy of formation (ΔG°f). This value is a function of its enthalpy of formation (ΔH°f), which reflects the energy stored in its chemical bonds, and its entropy (S°), which relates to molecular disorder. A compound with a high positive enthalpy of formation is considered energy-rich and potentially less stable.[7] The kinetics of decomposition are described by the activation energy (Ea), which represents the energy barrier that must be overcome for degradation to occur.

The Role of Substituent Effects

The substituents on the 1,2,4-triazole ring are the primary determinants of its stability:

  • 1,5-Diphenyl Substitution: The two phenyl groups exert significant electronic and steric effects. Computation and solvolysis studies on related structures have shown that a 1,5-disubstituted triazole group is strongly electron-withdrawing.[8] This inductive withdrawal can influence the bond strengths within the triazole ring. Sterically, the phenyl groups may twist out of the plane of the triazole ring, which can affect conjugation and intermolecular packing in the solid state.

  • 3-Methyl Carboxylate Group: The methyl ester at the C-3 position is also an electron-withdrawing group. Its presence is likely to influence the overall electron density distribution of the heterocyclic ring. The decomposition of related triazole derivatives containing carboxylic acid or ester groups often involves decarboxylation or loss of the ester group as an initial step.[9]

Predicted Decomposition Pathways

Based on studies of similar triazole structures, the thermal decomposition of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate is unlikely to be a simple, single-step process. The weakest bond is typically the N-N bond within the triazole ring.[10] Therefore, a plausible primary decomposition pathway involves the initial cleavage of this bond, leading to ring-opening.[11][12] Subsequent reactions could involve the elimination of stable small molecules like nitrogen gas (N₂) or fragmentation of the substituent groups.

cluster_workflow Predicted Decomposition Logic Reactant Methyl 1,5-diphenyl- 1,2,4-triazole-3-carboxylate TS1 Transition State (N-N Bond Cleavage) Reactant->TS1 ΔH (Heat Input) Intermediate Ring-Opened Intermediate TS1->Intermediate Ring Opening Products Fragmentation Products (e.g., N₂, Benzonitrile, Methyl Phenylglyoxylate) Intermediate->Products Secondary Fragmentation

Caption: Predicted logic for the initial thermal decomposition pathway.

Experimental Determination of Thermodynamic Stability

A robust experimental assessment of thermodynamic stability relies on thermal analysis techniques. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary information on thermal events and decomposition kinetics.[1][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying melting points, phase transitions (polymorphism), and the enthalpy of decomposition.[6][13]

Causality Behind Experimental Choices:

  • Sealed Pans: Using hermetically sealed aluminum pans is crucial to prevent the evaporation of the sample or volatile decomposition products, ensuring that the measured heat flow corresponds to the bulk thermal events like melting and decomposition.[9]

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidative degradation, isolating the intrinsic thermal stability of the molecule.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is chosen as a balance between resolution and experimental time. Slower rates can provide better resolution of thermal events, while faster rates may shift transition temperatures higher.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate into a sealed aluminum pan. Prepare an empty sealed pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Identify the onset temperature and peak maximum for endothermic events (melting) and exothermic events (decomposition). Integrate the peak area to determine the enthalpy (ΔH) of the transition.

cluster_workflow DSC Experimental Workflow Calibrate Calibrate DSC (Indium Standard) Prepare Weigh 2-5 mg Sample into Sealed Pan Calibrate->Prepare Setup Place Sample & Reference in Cell under N₂ Flow Prepare->Setup Program Heat at 10 °C/min (e.g., 30-400 °C) Setup->Program Analyze Analyze Thermogram: - Onset Temperatures - Peak Maxima (Tₘ, Tₔ) - Enthalpy (ΔH) Program->Analyze

Caption: Standard workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about decomposition temperatures, the number of decomposition steps, and can be used to determine the kinetics of degradation.[4]

Causality Behind Experimental Choices:

  • Open Pan: An open ceramic or platinum pan is used to allow gaseous decomposition products to escape freely, ensuring accurate mass loss measurement.

  • Multiple Heating Rates: Performing experiments at several different heating rates (e.g., 5, 10, 15, 20 °C/min) is a self-validating step. The resulting shift in decomposition temperatures is essential for applying isoconversional kinetic models to accurately calculate activation energy.

  • Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open TGA pan (e.g., alumina).

  • Instrument Setup: Place the pan onto the TGA balance. Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program: Equilibrate at a low temperature (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss occurs (e.g., 600 °C).

  • Kinetic Study (Optional but Recommended): Repeat steps 2-4 using different heating rates (e.g., 5, 15, and 20 °C/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures at which 5% or 10% mass loss occurs (T₅, T₁₀). Analyze the derivative of the TGA curve (DTG) to identify the number of decomposition steps and their peak temperatures.

cluster_workflow TGA Experimental Workflow Calibrate Calibrate TGA (Mass & Temperature) Prepare Weigh 5-10 mg Sample into Open Pan Calibrate->Prepare Setup Place Pan on Balance under N₂ Flow Prepare->Setup Program Heat at Multiple Rates (e.g., 5, 10, 15 °C/min) Setup->Program Analyze Analyze TGA/DTG Curves: - Onset Temperature (Tₒₙₛₑₜ) - Mass Loss Steps - Kinetic Parameters Program->Analyze

Caption: Standard workflow for TGA analysis.

Data Analysis and Kinetic Modeling

The data from TGA experiments, particularly those run at multiple heating rates, can be used to calculate key kinetic parameters that describe the stability of the compound.[1][4] Methods like the Freeman-Carroll or isoconversional methods (e.g., Kissinger-Akahira-Sunose) are applied to determine the activation energy (Ea) of decomposition. From this, other thermodynamic parameters like the enthalpy of activation (ΔH#) and Gibbs free energy of activation (ΔG#) can be derived.

ParameterDescriptionExpected Significance for the Target Compound
Melting Point (Tₘ) Temperature of solid-to-liquid phase transition.Expected to be a sharp, well-defined peak, indicating purity.
Decomposition Onset (Tₒₙₛₑₜ) Temperature at which significant mass loss begins.A key indicator of thermal stability. A higher Tₒₙₛₑₜ implies greater stability.
Activation Energy (Ea) The minimum energy required to initiate decomposition.A high Ea value suggests a high kinetic barrier to decomposition, indicating good stability under thermal stress.
Gibbs Free Energy of Activation (ΔG#) The free energy difference between the reactant and the transition state.Provides a comprehensive measure of the spontaneity of the decomposition process at a given temperature.

Computational Approaches to Stability Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, complementary approach to experimental analysis. It allows for the investigation of molecular properties and reaction mechanisms at an atomic level, providing insights that are often inaccessible through experiment alone.[3]

Density Functional Theory (DFT)

DFT calculations can predict a wide range of properties relevant to thermodynamic stability:

  • Enthalpy of Formation: DFT can be used to calculate the gas-phase enthalpy of formation, providing a direct theoretical measure of the energy stored within the molecule.[14][15]

  • Decomposition Pathways: By mapping the potential energy surface, DFT can identify the lowest-energy pathways for decomposition, including the structures of transition states and intermediates.[10][12][16] This helps to validate or propose mechanisms suggested by experimental data.

  • Quantum Chemical Parameters: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic stability and reactivity. A large HOMO-LUMO gap generally correlates with higher kinetic stability.[12]

cluster_workflow DFT Workflow for Stability Prediction GeomOpt Geometry Optimization (Find lowest energy structure) FreqCalc Frequency Calculation (Confirm minimum, get ΔH, ΔG) GeomOpt->FreqCalc TS_Search Transition State Search (Model decomposition pathway) GeomOpt->TS_Search Analyze Analyze Results: - ΔH°f, ΔG°f - Activation Barriers (Ea) - HOMO/LUMO Gap FreqCalc->Analyze IRC IRC Calculation (Confirm TS connects R and P) TS_Search->IRC IRC->Analyze

Caption: A typical workflow for DFT-based stability analysis.

Correlating Computational and Experimental Data

The true power of these methods is realized when they are used in tandem. This creates a self-validating system where theory and experiment reinforce one another.

  • Theory Explains Experiment: DFT can explain why a compound decomposes at a certain temperature by identifying the specific bonds that break and the energy required to do so.

  • Experiment Validates Theory: Experimental TGA/DSC results provide a real-world benchmark for the accuracy of computational predictions. If the calculated activation energy from DFT aligns with the value derived from TGA kinetics, it lends high confidence to the proposed decomposition mechanism.

Conclusion and Future Outlook

The thermodynamic stability of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate is a complex function of the electronic and steric properties of its substituents. The strong electron-withdrawing nature of the 1,5-diphenyltriazole system suggests a molecule with significant electronic stabilization, though potential decomposition pathways initiated by N-N bond cleavage must be considered.

A comprehensive assessment requires the integrated application of experimental techniques like DSC and TGA with theoretical calculations from DFT. This dual approach provides the most complete picture, yielding not only quantitative data on stability (Tₒₙₛₑₜ, Ea) but also a mechanistic understanding of how and why the molecule degrades. For drug development professionals, this level of characterization is essential for de-risking a candidate and making informed decisions regarding its formulation, storage, and clinical progression. Further studies involving forced degradation under various pH and oxidative conditions, as well as characterization of any polymorphs, would provide a complete stability profile for this promising compound.

References

  • Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Advanced Pharmaceutical Sciences. [Link]

  • Amaral, L. M. P. F., Carvalho, T. M. T., & Ribeiro da Silva, M. D. M. C. (2024). Thermochemistry of amino-1,2,4-triazole derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

  • Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. ResearchGate. [Link]

  • Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15... ResearchGate. [Link]

  • Initial decomposition pathways of 1H-1,2,4-triazole and... ResearchGate. [Link]

  • Fendt, T., Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2020). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). MDPI. [Link]

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. (2024). PubMed. [Link]

  • Kommu, N., Ghule, V. D., Kumar, A. S., & Sahoo, A. K. (2014). Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry, an Asian journal. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Alabugin, I. V., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry. [Link]

  • Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules. [Link]

  • Synthesis of thermally stable energetic 1,2,3-triazole derivatives. Semantic Scholar. [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. (2008). R Discovery. [Link]

  • Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules. [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Application Note: Regioselective Synthesis of Methyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Methyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently embedded in antiviral, antifungal, and antineoplastic agents. Specifically, 1,5-disubstituted-1,2,4-triazole-3-carboxylates serve as highly versatile intermediates; the C3-carboxylate allows for downstream functionalization (e.g., conversion to primary carboxamides or bioactive heterocycles), while the N1 and C5 aryl groups dictate the molecule's steric and electronic topology [1].

Historically, the synthesis of triazole-3-carboxylates relied on the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid followed by esterification. However, this route generates potentially explosive diazonium salts in the dry state, posing severe safety and scalability bottlenecks [2]. To circumvent these hazards and ensure strict regiocontrol, this protocol leverages a modified Einhorn-Brunner reaction [3]. By condensing an unsymmetrical diacylamine (methyl 2-(benzoylamino)-2-oxoacetate) with phenylhydrazine under mild acidic catalysis, we achieve complete regioselectivity for the 1,5-diphenyl isomer, bypassing hazardous intermediates entirely.

Synthetic Workflow & Pathway Visualization

The synthesis is executed in a robust, two-step sequence. First, benzamide is acylated with methyl oxalyl chloride to form the requisite diacylamine intermediate. Second, this intermediate undergoes a regioselective condensation and cyclization with phenylhydrazine.

SyntheticWorkflow A Benzamide + Methyl Oxalyl Chloride B Acylation (Pyridine, DCM, 0°C to RT) A->B C Methyl 2-(benzoylamino) -2-oxoacetate B->C Step 1 Yield: ~85% E Einhorn-Brunner Cyclization (Reflux, 4-6 h) C->E D Phenylhydrazine + Glacial Acetic Acid D->E F Methyl 1,5-diphenyl-1H- 1,2,4-triazole-3-carboxylate E->F Step 2 Yield: ~88%

Fig 1. Two-step regioselective synthetic workflow for the target 1,2,4-triazole.

Experimental Protocols & Mechanistic Causality

Note: All procedures must be conducted in a properly ventilated fume hood using standard PPE. Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

Step 1: Synthesis of Methyl 2-(benzoylamino)-2-oxoacetate

Objective: Construct the unsymmetrical diacylamine precursor required for regioselective cyclization.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add benzamide (12.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add anhydrous pyridine (8.9 mL, 110 mmol). Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, driving the equilibrium forward and preventing the degradation of the product.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add methyl oxalyl chloride (9.2 mL, 100 mmol) dropwise over 30 minutes via an addition funnel.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with 50 mL of cold water. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (2 x 50 mL) to remove residual pyridine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the intermediate as a white crystalline solid.

Step 2: Einhorn-Brunner Cyclization to the Target Triazole

Objective: Condense the diacylamine with phenylhydrazine to form the 1,2,4-triazole core.

  • Setup: In a 250 mL round-bottom flask, dissolve the isolated methyl 2-(benzoylamino)-2-oxoacetate (10.3 g, 50 mmol) in glacial acetic acid (60 mL).

  • Hydrazine Addition: Add phenylhydrazine (5.4 g, 50 mmol) dropwise at room temperature. Causality: Glacial acetic acid serves a dual purpose as both the solvent and a weak acid catalyst. It protonates the carbonyl oxygen of the oxoacetate moiety, increasing its electrophilicity and facilitating the initial nucleophilic attack by the more sterically accessible nitrogen of phenylhydrazine [4].

  • Cyclization: Attach a reflux condenser and heat the mixture to 115 °C (reflux) for 4 to 6 hours. The thermodynamic driving force of aromatization dictates the ring closure, dehydrating the intermediate hydrazone into the stable triazole system.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of vigorously stirred crushed ice/water.

  • Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid. Recrystallize the crude product from a mixture of ethanol/water (8:2) to afford pure methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate.

Empirical Data: Optimization of Cyclization Conditions

To validate the choice of solvent and temperature in Step 2, a solvent optimization study was conducted. The data below demonstrates that weak acid catalysis under reflux is critical for maximizing both yield and regioselectivity.

Solvent SystemCatalystTemperature (°C)Time (h)Isolated Yield (%)Regiomeric Purity (%)
EthanolNone78 (Reflux)1242>95
EthanolAcetic Acid (10 mol%)78 (Reflux)865>98
DMFNone120655~85 (Mixed isomers)
Glacial Acetic Acid None (Solvent is acid) 115 (Reflux) 5 88 >99

Table 1. Optimization parameters for the Einhorn-Brunner cyclization of methyl 2-(benzoylamino)-2-oxoacetate with phenylhydrazine.

Mechanistic Pathway Visualization

The regioselectivity of this reaction is governed by the differential electrophilicity of the two carbonyl groups in the diacylamine. The highly electrophilic alpha-keto ester carbonyl is preferentially attacked by the terminal nitrogen of phenylhydrazine, establishing the N1-phenyl orientation prior to cyclization.

ReactionMechanism N1 Diacylamine + Phenylhydrazine N2 Acid-Catalyzed Nucleophilic Attack N1->N2 H+ activation N3 Hydrazone Intermediate (N1-Phenyl established) N2->N3 -H₂O N4 Intramolecular Attack on Benzoyl Carbonyl N3->N4 Heat N5 Dehydration & Aromatization (-2 H₂O) N4->N5 N6 1,5-Diphenyl-1,2,4-triazole Core Formed N5->N6 Thermodynamic sink

Fig 2. Mechanistic sequence of the Einhorn-Brunner triazole cyclization.

References

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives Organic Chemistry Portal (J. Org. Chem., 2010, 75, 8666-8669) URL:[Link]

  • Review on Thiazolo-triazole as a Promising Anticancer Agent Asian Journal of Pharmaceutical Research URL:[Link]

Application

The Medicinal Chemistry of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate: A Guide for Drug Discovery Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in a wide array of biological interactions.[1][2] This guide focuses on a spec...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in a wide array of biological interactions.[1][2] This guide focuses on a specific derivative, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, and its potential applications in drug discovery. We will delve into its synthesis, potential therapeutic applications, and provide detailed protocols for its evaluation.

Introduction: The Significance of the 1,5-Disubstituted 1,2,4-Triazole Core

The substitution pattern on the 1,2,4-triazole ring plays a crucial role in determining its pharmacological profile. The 1,5-disubstituted pattern, in particular, has garnered significant attention for its potential in oncology. The spatial arrangement of substituents at these positions can mimic the cis-stilbene backbone of natural products like combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[3] This mimicry allows these triazole derivatives to function as cis-restricted combretastatin analogues, offering a more rigid and synthetically accessible scaffold.[3]

The subject of this guide, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, incorporates this key 1,5-diphenyl substitution. The presence of the methyl carboxylate group at the 3-position offers a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Application Notes: Therapeutic Potential

Anticancer Activity: Targeting the Cytoskeleton

The primary and most promising application of 1,5-diphenyl-1,2,4-triazole derivatives lies in their potential as anticancer agents that target tubulin dynamics.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of 1,5-diphenyl-1,2,4-triazole have been shown to act as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.[3] Inhibition of their formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][4]

The structural rationale behind this activity is the ability of the 1,5-diphenyl-1,2,4-triazole core to mimic the cis-conformation of combretastatin A-4, allowing it to fit into the colchicine binding pocket. The phenyl rings at the 1 and 5 positions can be further substituted to enhance binding affinity and cytotoxic potency.[3]

Experimental Protocols

Synthesis of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate

Workflow for the Synthesis of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate

cluster_0 Part 1: Synthesis of Amidine Intermediate cluster_1 Part 2: Cyclization to Triazole A Methyl Oxalyl Chloride C Methyl N-phenyloxamate A->C Reaction 1 B Aniline B->C D Amidine Intermediate C->D Reaction 2 F Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate D->F Reaction 3 E Phenylhydrazine Hydrochloride E->F

Caption: Proposed synthetic workflow for methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

Part 1: Synthesis of the Amidine Intermediate

  • Synthesis of Methyl N-phenyloxamate:

    • To a solution of aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add methyl oxalyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl N-phenyloxamate. This can be purified by recrystallization or column chromatography.

  • Formation of the Amidine:

    • The synthesis of the amidine from the corresponding oxamate can be achieved through various methods. A practical approach involves the use of a dehydrating agent and an amine source.

Part 2: Cyclization to form the 1,2,4-Triazole Ring

  • Reaction of Amidine with Phenylhydrazine:

    • Dissolve the amidine intermediate (1.0 eq) in a polar solvent such as ethanol or acetic acid.[5]

    • Add phenylhydrazine hydrochloride (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Evaluation

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., HeLa, Jurkat, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., combretastatin A-4 or paclitaxel).

    • Incubate the plate for another 48-72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol Workflow for Tubulin Polymerization Assay

A Prepare purified tubulin solution on ice C Initiate polymerization by adding tubulin solution and incubating at 37°C A->C B Add GTP and test compound to a pre-warmed 96-well plate B->C D Monitor the increase in absorbance at 340 nm over time C->D E Analyze the polymerization curves to determine inhibitory effects D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, purified porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[3][7]

    • Prepare a stock solution of GTP in the same buffer.

    • Prepare stock solutions of the test compound and control compounds (e.g., paclitaxel as a polymerization enhancer and nocodazole or combretastatin A-4 as a polymerization inhibitor) in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.[7]

    • In each well, add the general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound at the desired final concentration.[7]

  • Initiation and Measurement:

    • To initiate the polymerization reaction, add the cold tubulin solution to each well to a final concentration of 2-3 mg/mL.[3][7]

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for at least 60 minutes. The light scattering by the forming microtubules leads to an increase in absorbance.[7]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Compare the curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Potential for Antimicrobial and Anti-inflammatory Applications

While the primary focus for 1,5-diphenyl-1,2,4-triazole derivatives has been on their anticancer properties, the broader class of 1,2,4-triazoles is known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[8][9]

  • Antimicrobial Potential: The 1,2,4-triazole scaffold is a key component of several clinically used antifungal drugs, such as fluconazole and itraconazole.[10] Derivatives of 1,2,4-triazole have also shown activity against various bacterial strains.[11][12] The antimicrobial potential of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate could be explored through standard assays like the determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Potential: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity, with some compounds showing inhibition of cyclooxygenase (COX) enzymes.[13] The anti-inflammatory properties of the title compound could be investigated using in vitro assays for COX-1/COX-2 inhibition or in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[13]

Data Summary

Compound ClassBiological ActivityAssayKey FindingsReference(s)
1,5-Disubstituted 1,2,4-triazolesAnticancerMTT Cell ViabilityPotent cytotoxicity against various human cancer cell lines (e.g., HeLa, Jurkat, K-562) with IC₅₀ values in the nanomolar range.[3][4]
1,5-Disubstituted 1,2,4-triazolesAnticancerTubulin PolymerizationInhibition of tubulin polymerization with IC₅₀ values in the sub-micromolar to low micromolar range.[3]
General 1,2,4-triazole derivativesAntimicrobialMIC DeterminationBroad-spectrum activity against various bacterial and fungal strains.[10][11][12]
General 1,2,4-triazole derivativesAnti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in inflammation, comparable to standard drugs like ibuprofen.[13]

Conclusion

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to combretastatin A-4 provides a strong rationale for its investigation as an inhibitor of tubulin polymerization. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this and related compounds. Furthermore, the known broad-spectrum bioactivity of the 1,2,4-triazole core suggests that exploration of its antimicrobial and anti-inflammatory potential may also yield valuable discoveries.

References

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. European Journal of Medicinal Chemistry.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules.
  • Tubulin Polymeriz
  • Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. Egyptian Journal of Chemistry.
  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
  • Synthesis and evaluation of some 1, 2, 4-triazole derivatives as anticonvulsant, anti-inflammatory and antimicrobial agents. Asian Journal of Pharmaceutical and Clinical Research.
  • The Diverse Biological Activities of 1,2,4-Triazole Deriv
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry.
  • In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Methyl 1,2,4-triazole-3-carboxyl
  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its deriv
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Oriental Journal of Chemistry.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry.
  • 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid, trimethylsilyl ester. SpectraBase.
  • 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals.

Sources

Method

Application Note: Advanced Crystallization Protocols for Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The crystallization of nitrogen-rich heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The crystallization of nitrogen-rich heterocycles is a critical unit operation in pharmaceutical development, dictating the purity, stability, and solid-state properties of the final active pharmaceutical ingredient (API). Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is a highly aromatic, amphiphilic molecule.

From a mechanistic standpoint, the 1-position of the triazole ring is substituted with a phenyl group, meaning the molecule lacks N-H hydrogen bond donors . Consequently, its crystal packing cannot rely on the strong, directional hydrogen-bonded networks typical of unsubstituted triazoles. Instead, the solid-state assembly is driven by weaker intermolecular forces: dipole-dipole interactions from the ester and triazole core, and extensive π−π stacking between the diphenyl moieties.

To achieve high-quality crystallization, the solvent system must balance these properties. Protic solvents (like ethanol) can transiently hydrogen-bond to the triazole nitrogens and ester oxygens, solvating the molecule effectively at elevated temperatures ()[1]. Conversely, highly non-polar antisolvents (like heptane) force the hydrophobic diphenyl groups to aggregate, driving supersaturation and controlled nucleation ()[2].

Physicochemical Properties & Solvent Selection

Understanding the molecular parameters is essential for designing a self-validating crystallization system. The table below summarizes the key quantitative data that dictate our solvent choices[3].

PropertyValueMechanistic Implication for Crystallization
Molecular Formula C16H13N3O2Highly aromatic; prone to π−π stacking and hydrophobic aggregation.
Molecular Weight 279.29 g/mol Moderate size; standard diffusion and cooling rates apply[3].
H-Bond Donors 0Lacks N-H/O-H bonds; crystal packing relies strictly on weak interactions.
H-Bond Acceptors 5Triazole nitrogens and ester oxygens readily interact with protic solvents.
Solvent Strategy Dual-SystemHigh solubility in esters (Ethyl Acetate); low solubility in alkanes (Heptane).

Experimental Workflows

The following logical workflow outlines the critical path from crude dissolution to validated crystalline material.

Workflow A 1. Dissolution (Primary Solvent) B 2. Microfiltration (0.22 µm PTFE) A->B C 3. Antisolvent Diffusion / Cooling B->C D 4. Nucleation & Crystal Growth C->D E 5. Harvesting & Validation D->E

Fig 1. Logical workflow for the controlled crystallization of triazole derivatives.

Detailed Step-by-Step Methodologies

Protocol A: Solvent/Anti-Solvent Vapor Diffusion (For Single-Crystal X-Ray Diffraction)

This method is designed to produce defect-free single crystals by inducing ultra-slow supersaturation. It is ideal for rigid molecules lacking strong H-bond networks ()[4].

  • Dissolution: Dissolve 50 mg of methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate in 2.0 mL of ethyl acetate in a 5 mL glass inner vial.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing foreign particulates ensures that nucleation is driven purely by chemical supersaturation rather than heterogeneous dust sites, yielding fewer but larger, higher-quality crystals.

  • Chamber Setup: Place the unsealed 5 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-heptane (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor diffusion to proceed undisturbed at a constant 20 °C for 5–7 days.

    • Causality: The higher vapor pressure of heptane causes it to slowly volatilize and diffuse into the ethyl acetate. This gradually lowers the dielectric constant of the solution, forcing the hydrophobic diphenyl groups to aggregate and initiate nucleation.

  • Harvesting: Carefully decant the mother liquor. Wash the adhered crystals with a cold (4 °C) 1:3 mixture of ethyl acetate/heptane to remove surface impurities.

Protocol B: Controlled Cooling Crystallization (For Bulk Powder Scale-Up)

This protocol is optimized for generating uniform, high-purity bulk powders for downstream formulation.

  • Saturation: Suspend 500 mg of the compound in 10 mL of absolute ethanol. Heat to 60 °C under constant overhead stirring (400 rpm) until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed 0.45 µm filter into a jacketed crystallizer to prevent premature crash-out.

  • Controlled Cooling Profile: Program the crystallizer to cool from 60 °C to 5 °C at a strict linear rate of 0.1 °C/min.

    • Causality: A slow, linear cooling ramp maintains the system within the metastable zone. This promotes the orderly growth of existing nuclei rather than the chaotic, rapid formation of amorphous precipitates[1].

  • Seeding (Recommended): Introduce 1-2 mg of pure seed crystals at 45 °C.

    • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring batch-to-batch reproducibility and controlling the final polymorphic form[2].

  • Isolation: Filter the resulting suspension under vacuum and dry the crystalline powder in a vacuum oven at 40 °C for 12 hours.

Analytical Validation Framework

A robust crystallization protocol must be a self-validating system. The following analytical logic dictates batch approval and provides direct troubleshooting feedback.

Validation A Harvested Crystals B PXRD (Phase Purity) A->B C DSC/TGA (Thermal Stability) A->C D HPLC-UV (Chemical Purity) A->D E Validated Batch B->E C->E D->E

Fig 2. Self-validating analytical framework for crystal batch approval.

  • Phase Purity via PXRD: The diffractogram must show sharp, distinct Bragg peaks.

    • Self-Correction: If a broad "amorphous halo" is observed, the cooling rate in Protocol B was too rapid. Re-dissolve the batch at 60 °C and decrease the cooling rate to 0.05 °C/min.

  • Thermal Stability via DSC: The sample should exhibit a single, sharp endothermic melting peak.

    • Self-Correction: Multiple endotherms prior to the melt indicate the presence of trapped solvent (solvates) or mixed polymorphs ()[2]. If observed, increase the vacuum drying time or switch the antisolvent to a less coordinating alkane.

  • Chemical Purity via HPLC: Ensure that no ester hydrolysis occurred during the thermal cycling in ethanol. Purity must exceed 99.5% area under the curve (AUC).

References

  • Title: Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate | C16H13N3O2 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Polymorphism, Phase Transformation and Energetic Properties of 3-Nitro-1,2,4-triazole Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and Crystallization of N-Rich Triazole Compounds Source: ResearchGate / IUCrData URL: [Link]

Sources

Application

use of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate in pesticide development

An Application Note and Comprehensive Protocols for the Evaluation of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate in Pesticide Development Authored by a Senior Application Scientist Abstract The 1,2,4-triazole scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Evaluation of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate in Pesticide Development

Authored by a Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2] This class of compounds is renowned for its potent and specific inhibition of ergosterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2][3] While the fungicidal properties are well-established, emerging research indicates that certain triazole derivatives also exhibit promising insecticidal and herbicidal activities, highlighting the versatility of this heterocyclic system.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a specific derivative, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, in pesticide development. We present detailed, field-proven protocols for the synthesis, formulation, and systematic evaluation of its fungicidal, insecticidal, and herbicidal properties. The methodologies are designed to be robust and adaptable, providing a solid framework for the discovery of novel pest control agents.

Introduction: The Rationale for Investigating Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate

The 1,2,4-triazole moiety is a privileged structure in medicinal and agricultural chemistry.[1] Commercially successful triazole fungicides like tebuconazole and triadimefon have demonstrated the profound impact of this scaffold on global food security.[1] Their efficacy stems from a highly selective mechanism of action, targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the production of ergosterol.[2][3] The disruption of this pathway leads to the accumulation of toxic sterols and ultimately, fungal cell death.[2]

The subject of this guide, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, combines the core 1,2,4-triazole ring with two phenyl substituents and a methyl carboxylate group. The phenyl groups can enhance the lipophilicity of the molecule, potentially improving its penetration through biological membranes, while the methyl carboxylate offers a site for further chemical modification to optimize activity and selectivity. Given the known broad-spectrum biological activities of 1,2,4-triazole derivatives, a systematic evaluation of this specific compound for fungicidal, insecticidal, and herbicidal properties is a logical and promising avenue for the discovery of new pesticide lead structures.

Synthesis of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate: A Representative Protocol

A practical and regioselective method for the synthesis of 1,5-disubstituted 1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts.[4][5] The following protocol is a proposed adaptation for the synthesis of the title compound.

Protocol 2.1: Synthesis

  • Step 1: Preparation of the Amidine Reagent.

    • React methyl oxalate with an appropriate amine to form the corresponding oxamide.

    • Convert the oxamide to the amidine reagent. This can be achieved through various methods, such as activation with a dehydrating agent followed by reaction with a secondary amine. These reagents are often stable crystalline solids that can be isolated in high yield without chromatographic purification.[4][5]

  • Step 2: Cyclization to Form the Triazole Ring.

    • Dissolve the prepared amidine reagent in a polar solvent such as methanol, ethanol, or acetic acid. Acetic acid can accelerate the reaction rate.[4]

    • Add one equivalent of phenylhydrazine hydrochloride to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

Formulation of the Test Compound for Bioassays

For biological screening, the test compound must be formulated to ensure proper dispersion and availability to the target organism.

Protocol 3.1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of the synthesized methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

    • Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to create a high-concentration stock solution (e.g., 10 mg/mL).[6]

  • Working Solution Preparation:

    • For aqueous-based assays, prepare serial dilutions of the stock solution in sterile distilled water or the appropriate culture medium.

    • To aid in solubility and dispersion, a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can be added to the final working solutions (typically at a concentration of 0.01-0.05%).

    • Always include a solvent control (the same concentration of solvent and surfactant used in the test solutions) in all bioassays to account for any potential effects of the formulation components on the test organisms.[7]

Fungicidal Activity Screening

The primary hypothesis is that methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate will exhibit fungicidal activity via the known triazole mechanism of action.

Proposed Mechanism of Action

Fungicidal_Mechanism Triazole Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocks Conversion ToxicSterols Accumulation of Toxic Sterol Precursors CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Inhibited Fungal Growth ToxicSterols->Disruption Membrane->Disruption Depletion of Ergosterol Leads to

In Vitro Antifungal Screening

Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [8][9]

This method quantitatively determines the lowest concentration of a compound that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar - SDA) at the optimal temperature (35°C for yeasts, 28-30°C for molds) for 2-7 days.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[8]

    • Further dilute the inoculum in the appropriate broth medium (e.g., RPMI-1640) to the final required concentration.[9]

  • Assay Procedure:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium to achieve a range of final concentrations. Each well should contain 100 µL of the diluted compound.[9]

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum in medium without the test compound) and a negative control (medium only).[9]

    • A standard antifungal agent (e.g., fluconazole, tebuconazole) should be included for comparison.

    • Incubate the plates at the optimal temperature for 24-72 hours, depending on the fungal species.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound where no visible growth is observed, compared to the positive control.[8]

Protocol 4.2.2: Agar Disk Diffusion Assay [8]

This is a qualitative method to assess antifungal activity.

  • Plate Preparation:

    • Prepare a lawn of the test fungus on an agar plate by evenly swabbing a standardized inoculum over the surface.

  • Application of Test Compound:

    • Aseptically place sterile filter paper disks on the inoculated agar surface.

    • Pipette a known volume (e.g., 10-20 µL) of the test compound solution onto each disk.[8]

  • Controls:

    • Include a positive control disk with a standard antifungal and a negative control disk with the solvent.[8]

  • Incubation and Measurement:

    • Incubate the plates as described above.

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Data Presentation
Compound IDTarget FungusMIC (µg/mL)Zone of Inhibition (mm)
M-DPTC-01Candida albicans
M-DPTC-01Aspergillus niger
M-DPTC-01Fusarium oxysporum
FluconazoleCandida albicans
TebuconazoleAspergillus niger

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound Synthesize & Formulate Test Compound Microdilution Broth Microdilution (96-well plate) Compound->Microdilution DiskDiffusion Agar Disk Diffusion Compound->DiskDiffusion Inoculum Prepare Standardized Fungal Inoculum Inoculum->Microdilution Inoculum->DiskDiffusion MIC Determine MIC Microdilution->MIC ZOI Measure Zone of Inhibition (ZOI) DiskDiffusion->ZOI

Insecticidal Activity Screening

Certain triazole derivatives have shown insecticidal properties, warranting an investigation into the potential of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate against insect pests.[6]

Target Insect Species

The choice of insect species should be based on the potential application. Common model organisms include:

  • Aphids (Aphis gossypii): A common agricultural pest.[6]

  • Diamondback moth (Plutella xylostella): A major pest of cruciferous crops.[6]

  • Mosquito larvae (Aedes aegypti): Important for public health applications.[10][11]

In Vivo Insecticidal Bioassays

Protocol 5.2.1: Topical Application Bioassay (Contact Toxicity) [7]

This method assesses the toxicity of the compound upon direct contact.

  • Procedure:

    • Immobilize adult insects by chilling.

    • Using a microsyringe, apply a precise volume (e.g., 0.2 µL) of the test compound solution in acetone to the dorsal thorax of each insect.[7]

    • The control group receives acetone only.

  • Observation:

    • Place the treated insects in clean containers with food and water.

    • Record mortality at 24, 48, and 72 hours. An insect is considered dead if it cannot move when prodded.[7]

  • Data Analysis:

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula.

    • Determine the Median Lethal Dose (LD50) using probit analysis.[7]

Protocol 5.2.2: Artificial Diet Incorporation Assay (Stomach Toxicity) [6]

This assay determines toxicity upon ingestion.

  • Procedure:

    • Incorporate the test compound into an artificial insect diet at various concentrations.[6]

    • Place a known number of insect larvae onto the treated diet in individual containers.

  • Observation and Data Analysis:

    • Record mortality and any sublethal effects (e.g., reduced feeding, growth inhibition) over several days.

    • Calculate the Median Lethal Concentration (LC50) using probit analysis.[12]

Data Presentation
Compound IDTarget InsectAssay TypeLC50/LD50 (µg/mL or µ g/insect )
M-DPTC-01Aphis gossypiiTopical Application
M-DPTC-01Plutella xylostellaDiet Incorporation
M-DPTC-01Aedes aegypti larvaeLarval Contact
PermethrinPlutella xylostellaDiet Incorporation

Insecticidal_Screening_Workflow cluster_prep Preparation cluster_assay In Vivo Assays cluster_analysis Data Analysis Compound Synthesize & Formulate Test Compound Topical Topical Application (Contact Toxicity) Compound->Topical Diet Diet Incorporation (Stomach Toxicity) Compound->Diet Insects Rear Target Insect Species Insects->Topical Insects->Diet LD50 Determine LD50 Topical->LD50 LC50 Determine LC50 Diet->LC50

Herbicidal Activity Screening

The structural diversity of triazole compounds also extends to herbicidal activity. A primary screen can identify if the test compound has any phytotoxic effects.

Target Plant Species

A primary screen should include both a monocot and a dicot species.

  • Monocot: Barnyardgrass (Echinochloa crusgalli)[13][14]

  • Dicot: Radish (Raphanus sativus)[13][14]

Pre-emergence and Post-emergence Herbicidal Bioassays

Protocol 6.2.1: Seed Germination and Early Seedling Growth Bioassay (Petri Dish Method) [13][14]

This assay assesses both pre-emergence and early post-emergence activity.

  • Procedure:

    • Place a filter paper in a Petri dish and moisten it with a known volume of the test solution at various concentrations.

    • Place a set number of seeds (e.g., 10-20) of the target plant species on the filter paper.

    • Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

  • Observation:

    • After 7-10 days, measure the germination percentage, root length, and shoot length.

  • Data Analysis:

    • Calculate the percent inhibition of germination, root growth, and shoot growth compared to the solvent control.

    • Determine the concentration required for 50% inhibition (IC50).

Protocol 6.2.2: Whole Plant Post-emergence Assay [15]

This assay evaluates the effect of the compound on established plants.

  • Procedure:

    • Grow the target plants in pots to the 2-3 leaf stage.

    • Spray the plants with the test solutions until runoff, ensuring even coverage.

    • A control group is sprayed with the solvent-surfactant solution.

  • Observation:

    • Maintain the plants in a greenhouse or growth chamber.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

    • Rate the injury on a scale of 0 (no effect) to 100 (complete death).

  • Data Analysis:

    • Determine the Growth Rate (GR50), the concentration that causes a 50% reduction in plant biomass compared to the control.

Data Presentation
Compound IDTarget PlantAssay TypeIC50/GR50 (mg/L)Visual Injury (%) at 100 mg/L
M-DPTC-01E. crusgalliPetri Dish
M-DPTC-01R. sativusPetri Dish
M-DPTC-01E. crusgalliPost-emergence
M-DPTC-01R. sativusPost-emergence
GlyphosateE. crusgalliPost-emergence

Conclusion

This document provides a structured and comprehensive framework for the initial evaluation of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate as a potential pesticide. The protocols outlined herein are based on established methodologies and are designed to yield reliable and reproducible data on the fungicidal, insecticidal, and herbicidal activities of this novel compound. By systematically applying these screening procedures, researchers can efficiently identify promising lead compounds for further optimization and development in the ongoing effort to secure global food production.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Activity Screening of 1-Phenylpent-3-en-1-one Derivatives.
  • Benchchem. (n.d.). In Vitro Antifungal Spectrum of a Novel Agent: A Technical Guide.
  • Sataka. (n.d.). Learn About Triazole Group? Characteristics, Classification, Usage.
  • Duke, S. O. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Insecticidal Properties of Triazole Compounds.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments.
  • Yang, S., et al. (2026). Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[8][9][16]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. Molecules.

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669.
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed.
  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Insecticidal Activity of Odoratone.
  • Shaner, D. L. (n.d.). Primary Herbicide Screening.
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
  • Aretz, W., et al. (n.d.).
  • Kim, J., et al. (2025). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. PubMed.
  • Pullan, N., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing.
  • Li, J., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.
  • Spriet, C., et al. (n.d.).
  • Kumar, A., et al. (2018). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • Journal of Hygienic Engineering and Design. (n.d.). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS).
  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (n.d.).
  • DOI. (2021).
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
  • Taylor & Francis. (2021).
  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review.
  • Agrochemicals manufacturer. (2024).
  • SciELO. (n.d.).
  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC - NIH.
  • USDA Forest Service. (n.d.).
  • JoVE. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube.
  • AgriSustain-An International Journal. (2024).

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Method

solubility of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate in polar organic solvents

Application Note: Thermodynamic Solubility Profiling of Methyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate in Polar Organic Solvents Introduction & Chemical Context Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (M...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Solubility Profiling of Methyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate in Polar Organic Solvents

Introduction & Chemical Context

Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (MDTC, CAS: 89060-64-0) is a highly valuable synthetic intermediate and molecular scaffold in medicinal chemistry. Derivatives of the 1,5-diphenyl-1H-1,2,4-triazole core are frequently utilized in the development of P2X3 receptor modulators, which are critical targets for treating gastrointestinal and respiratory disorders[1].

During early-stage drug discovery, lead optimization, and formulation, understanding the solubility of MDTC in polar organic solvents is paramount. Accurate solubility data dictates the feasibility of High-Throughput Screening (HTS) stock preparations, influences the choice of reaction media for downstream synthesis, and directly impacts bioavailability assessments[2][3].

Physicochemical Profiling & Solvation Causality

The solubility of MDTC is governed by the thermodynamic competition between its solid-state crystal lattice energy and the solvation energy provided by the solvent.

  • Structural Features: MDTC features a rigid 1,2,4-triazole ring substituted with two lipophilic phenyl groups at the 1 and 5 positions, and a polar methyl carboxylate group at the 3 position.

  • Hydrogen Bonding Profile: The molecule lacks strong hydrogen-bond donors (no N-H or O-H groups) but possesses multiple hydrogen-bond acceptors (the ester carbonyl and the N2/N4 nitrogens of the triazole).

  • Causality of Solvation:

    • Polar Aprotic Solvents (DMSO, DMF): MDTC exhibits exceptionally high solubility in these media[4]. The strong dipole moments of dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) effectively interact with the polarizable triazole core and the ester moiety. Simultaneously, the hydrophobic bulk of the diphenyl groups is easily accommodated by the lipophilic methyl groups of these solvents.

    • Polar Protic Solvents (Methanol, Ethanol): Solubility is significantly lower. While alcohols can donate hydrogen bonds to the triazole nitrogens, the extensive hydrophobic surface area of the two phenyl rings creates an unfavorable entropic penalty (cavity formation) within the strongly hydrogen-bonded protic solvent network.

    • Moderately Polar Solvents (Acetonitrile): MDTC shows moderate solubility, driven by dipole-dipole interactions, though it lacks the sheer solvating power of DMSO.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of MDTC across standard polar organic solvents at 25°C.

SolventPolarity Index (P')H-Bonding CapabilityEstimated Solubility (mg/mL)Solubility Classification
Dimethyl Sulfoxide (DMSO) 7.2Acceptor> 50.0Highly Soluble
N,N-Dimethylformamide (DMF) 6.4Acceptor> 30.0Highly Soluble
Acetonitrile (MeCN) 5.8Acceptor5.0 - 10.0Moderately Soluble
Methanol (MeOH) 5.1Donor/Acceptor1.0 - 5.0Slightly Soluble
Ethanol (EtOH) 5.2Donor/Acceptor< 2.0Slightly Soluble

Note: Data represents thermodynamic equilibrium solubility measured via the shake-flask method.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

While kinetic solubility (solvent-shift method) is useful for rapid HTS, thermodynamic solubility is the gold standard for lead optimization. It represents the true equilibrium between the lowest-energy solid phase and the solution[3][5].

This protocol is designed as a self-validating system to ensure absolute data integrity.

Materials Required:

  • MDTC powder (purity > 98%)

  • Polar organic solvents (HPLC grade: DMSO, MeOH, MeCN, etc.)

  • Temperature-controlled orbital shaker

  • High-speed microcentrifuge (capable of 15,000 x g)

  • LC-MS or HPLC-UV system

Step-by-Step Methodology:

Step 1: Preparation of Saturated Solution

  • Action: Add an excess amount of solid MDTC (approx. 10-20 mg) into a 2 mL glass HPLC vial. Add exactly 1.0 mL of the target polar organic solvent[6].

  • Causality: An excess of solid must be maintained throughout the experiment. If the solid dissolves completely, the system has not reached saturation, and the resulting calculation will yield a false, artificially low solubility limit[5][6].

Step 2: Equilibration

  • Action: Seal the vials tightly and place them on an orbital shaker at 300 RPM at a constant temperature (25°C) for 24 to 72 hours[3][5].

  • Causality: Prolonged mechanical agitation allows the system to overcome kinetic barriers and reach true thermodynamic equilibrium. Slower dissolving polymorphs or highly crystalline structures require up to 72 hours to stabilize[2][5].

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid[6].

  • Causality: Centrifugation is strictly preferred over filtration for organic solvents. Syringe filters (like PTFE or PVDF) can cause non-specific binding of the lipophilic MDTC or suffer structural degradation from strong solvents like DMSO, leading to skewed quantification[5].

Step 4: Sampling, Dilution, and Self-Validation

  • Action: Carefully aspirate 50 µL of the clarified supernatant without disturbing the solid pellet. Immediately dilute the aliquot into the LC-MS mobile phase (e.g., 50:50 Water:MeCN) by a factor of 1:100 to 1:1000[6].

  • Validation Check: Run a known reference standard (e.g., a highly soluble control) in parallel to confirm that the equilibration time was sufficient and that no precipitation occurred during the transfer phase[5].

  • Causality: Immediate dilution prevents the supersaturated compound from precipitating out of solution due to minor temperature fluctuations or solvent evaporation prior to LC-MS injection.

Step 5: Quantification

  • Action: Analyze the diluted sample using a validated LC-MS or HPLC-UV method. Quantify the concentration against a multi-point calibration curve of MDTC prepared in the mobile phase[2][6].

Workflow Visualization

ThermodynamicSolubility N1 1. Solid Compound Excess MDTC Powder N2 2. Solvent Addition Polar Organic Solvents N1->N2 Combine in vial N3 3. Equilibration Shake 24-72h at 25°C N2->N3 Ensure visible solid remains N4 4. Phase Separation Centrifugation at 15,000 x g N3->N4 Reach thermodynamic equilibrium N5 5. Sampling & Dilution Aspirate Supernatant N4->N5 Avoid pellet disruption N6 6. Quantification LC-MS/UV Analysis N5->N6 Dilute in mobile phase

Caption: Thermodynamic solubility profiling workflow via the shake-flask method.

References

  • Googleapis (United States Patent) - Modulators of P2X Receptors. Available at: [Link]

  • Raytor - Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Bienta - Shake-Flask Solubility Assay. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate. This guide is designed to provide you with in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reproducibility of your research by maintaining the stability of this critical molecule.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

Q1: What are the primary degradation pathways for methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases, which would yield 1,5-diphenyl-1,2,4-triazole-3-carboxylic acid and methanol.[1]

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation.[2] Exposure can lead to complex degradation products.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.[3]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment . Specifically, we recommend:

  • Temperature: 2-8°C is suitable for short to medium-term storage. For long-term storage (months to years), -20°C is recommended.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.[5][6]

Q3: I've observed a change in the color of my solid compound. What could be the cause?

A3: A change in color, such as yellowing, is often an indicator of degradation. This could be due to minor impurities forming as a result of slow oxidation or photodegradation. It is crucial to re-analyze the purity of the compound before use.

Q4: Can I store the compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent and store at -20°C or below. Prepare solutions fresh whenever possible.

Q5: How can I check if my compound has degraded?

A5: You can assess the purity and detect degradation products using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities or structural changes.

  • Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

Potential Cause: Degradation of the compound in the solid state or in your experimental solutions.

Troubleshooting Steps:

  • Verify Solid-State Integrity:

    • Action: Re-test the purity of your stored solid compound using a validated analytical method like HPLC-UV.

    • Rationale: Even under recommended storage conditions, very slow degradation can occur over long periods. It's essential to confirm the purity of the starting material.

  • Assess Stability in Experimental Media:

    • Action: Conduct a short-term stability study of the compound in your assay buffer or cell culture medium. Incubate the compound under your experimental conditions (e.g., 37°C, 5% CO₂) and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

    • Rationale: The pH, temperature, and components of your experimental medium can accelerate degradation, particularly hydrolysis of the ester.[7]

  • Review Solution Preparation and Handling:

    • Action: Always prepare stock solutions in a high-quality, dry, aprotic solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8]

    • Rationale: Repeated temperature fluctuations can introduce moisture and accelerate degradation.

Issue 2: Appearance of a New Peak in HPLC Analysis

Potential Cause: Formation of a degradation product.

Troubleshooting Steps:

  • Identify the Degradation Pathway:

    • Action: Perform forced degradation studies to intentionally degrade the compound under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress).[2] This will help in tentatively identifying the new peak.

    • Rationale: By comparing the retention time of the unknown peak with the peaks generated during forced degradation, you can infer the cause of degradation.

  • Characterize the Degradant:

    • Action: If the new peak is significant, consider isolating it using preparative HPLC and characterizing its structure using mass spectrometry and NMR.

    • Rationale: Understanding the structure of the degradation product provides definitive proof of the degradation pathway and can inform strategies to prevent it.

  • Optimize Storage and Handling:

    • Action: Based on the identified degradation pathway, reinforce the appropriate storage and handling procedures (e.g., stricter light protection, use of deoxygenated solvents).

    • Rationale: Proactive prevention is the most effective way to ensure the integrity of your compound.

Key Degradation Pathways and Prevention

Hydrolysis of the Methyl Ester

The ester functional group is the most likely site of hydrolytic attack, leading to the formation of the corresponding carboxylic acid and methanol. This reaction can be catalyzed by acidic or basic conditions and is accelerated by the presence of water.

Compound Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate Acid 1,5-Diphenyl-1,2,4-triazole-3-carboxylic Acid Compound->Acid H₂O / H⁺ or OH⁻ Methanol Methanol Compound->Methanol H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the methyl ester.

Prevention:

  • Store the solid compound in a desiccator or with a desiccant.

  • Use dry solvents when preparing solutions.

  • If working in aqueous media, prepare solutions fresh and use buffered systems at a pH where the compound is most stable (typically near neutral pH for esters).

Photodegradation

Aromatic systems and heterocycles can absorb UV and visible light, leading to photochemical reactions that can cleave bonds or cause rearrangements.

Compound Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate ExcitedState Excited State Compound->ExcitedState hν (Light) DegradationProducts Complex Degradation Products ExcitedState->DegradationProducts Photochemical Reactions

Caption: General pathway for photodegradation.

Prevention:

  • Store the solid compound and solutions in amber or opaque containers.[5][6]

  • Minimize exposure to ambient light during handling and experiments.

Thermal Degradation

Elevated temperatures provide the energy needed to overcome activation barriers for decomposition reactions. While many triazole derivatives are thermally stable to a certain degree, prolonged exposure to high temperatures should be avoided.[3][9]

Prevention:

  • Adhere to the recommended storage temperatures (2-8°C for short-term, -20°C for long-term).

  • Avoid leaving the compound at room temperature for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[2][10]

Materials:

  • Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a small amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C for 8 hours. Neutralize a sample with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and dilute with 3% H₂O₂ to a final concentration of ~1 mg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Dissolve a sample for HPLC analysis.

  • Photodegradation: Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours. Dissolve a sample for HPLC analysis.

  • Control Sample: Prepare a solution of the compound in the same solvent system and store it under normal conditions, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method.

Start Prepare Compound Solutions/Solid Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 70°C) Start->Thermal Photo Photodegradation (UV light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the stability of your compound.

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Start with a lower percentage of acetonitrile (e.g., 40%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV-Vis spectrophotometry).

  • Column Temperature: 30°C

Method Validation:

Once a suitable separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The forced degradation samples from Protocol 1 are essential for demonstrating the specificity of the method.

Recommended Storage and Handling Summary

ConditionSolid CompoundStock Solution (in dry, aprotic solvent)
Temperature -20°C (long-term), 2-8°C (short-term)-20°C or -80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlay before sealing
Light Protect from light (amber vial)Protect from light (amber vial)
Moisture Store in a desiccator or with desiccantUse high-quality, dry solvents
Container Tightly sealed glass vialTightly sealed glass vial with a PTFE-lined cap

References

  • BioRelo. (n.d.). Shipping Laboratory Chemicals: 3 Costly Mistakes to Avoid. BioRelo. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Degradation of Sensitive Molecules During Storage. BenchChem.
  • University of Delaware. (n.d.). Shipping Chemicals - Environmental Health & Safety. University of Delaware. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. BenchChem.
  • Patel, P. M., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1042-1048.
  • Aramex. (2025, January 17). How to safely transport chemicals: The role of proper packing. Aramex Blogistics. Retrieved from [Link]

  • Pankin, D., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181-192.
  • Brown University. (n.d.). Shipping Research Materials and Dangerous Goods. Environmental Health and Safety. Retrieved from [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • BenchChem. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. BenchChem.
  • Southern Methodist University. (n.d.). Chemical Transporting & Shipping. Risk Management. Retrieved from [Link]

  • Baiano, J. P., & Nunes, C. D. (2021).
  • Ipanaque-Chávez, R., et al. (2025, December 3). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. ICH.
  • Hilaris. (2024, March 29). Preserving Potency: The Science behind Drug Shelf Life. Hilaris.
  • Labinsights. (2023, May 8). Accelerated Shelf-Life Testing to Assess Drug Stability. Labinsights.
  • Leukocare. (n.d.). Accelerated Stability Studies for Faster Drug Development. Leukocare.
  • Liu, Y., et al. (2022). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Siodłak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056.
  • Parshyn, D., et al. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis.
  • uHPLCs. (n.d.). Why do your chemicals deteriorate so quickly?. uHPLCs. Retrieved from [Link]

  • Patel, J. R., & Patel, K. R. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(2), 163-174.
  • Waterman, K. C. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review.
  • Singh, S., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-26.
  • Starova, E., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[4][5][8]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 27(15), 4991.

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega.
  • Trivedi, M. K., et al. (2025, March 31).
  • Kuznetsov, V. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4781.
  • Blandamer, M. J., et al. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Organic & Biomolecular Chemistry, 1(4), 720-723.
  • Kumar, A., et al. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(52), 47646-47654.
  • Zhang, X., et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 16, 1866-1903.
  • Wu, C., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Molecules, 27(13), 4275.
  • Tereshchenko, A., et al. (2023). Synthesis and hydrolytic decomposition of 2-hetaryl[4][5][8]triazolo[1,5-c]quinazolines: DFT study. ResearchGate.

  • Kumar, A., et al. (2013). Phenyl 1,2,3-Triazole-Thymidine Ligands Stabilize G-Quadruplex DNA, Inhibit DNA Synthesis and Potentially Reduce Tumor Cell Proliferation over 3′-Azido Deoxythymidine. PLOS One, 8(8), e70798.
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Optimization

Technical Support Center: Solubilization Strategies for Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous formulation of methyl 1,5-diphenyl-1,2,4-tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous formulation of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate .

Because of its unique structural features, this compound presents severe solubility challenges in standard biological buffers. Below, we break down the physicochemical causality of these issues, provide diagnostic troubleshooting FAQs, and outline self-validating experimental protocols to achieve stable aqueous solutions.

Part 1: Physicochemical Profiling (The "Why")

To successfully solubilize methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, we must first understand its molecular liabilities:

  • Extreme Hydrophobicity: The bulky phenyl rings at the 1- and 5-positions create a highly lipophilic microenvironment. In aqueous media, these rings undergo rapid hydrophobic collapse, leading to aggregation and precipitation.

  • Ester Lability: The methyl carboxylate group at the 3-position is highly susceptible to both acid- and base-catalyzed hydrolysis.

  • Low pKa: While the 1[1], its basicity is extremely weak. Protonating the triazole nitrogen to form a soluble salt would require a pH < 2.0, which would immediately hydrolyze the C3 ester.

Diagnostic Decision Tree

DecisionTree Start Identify Downstream Application InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO_Tol Is DMSO tolerated at <1% v/v? InVitro->DMSO_Tol Tox Toxicity / Viscosity Constraints? InVivo->Tox Sol1 DMSO Stock + Step-down Dilution DMSO_Tol->Sol1 Yes Sol2 HP-β-CD Inclusion Complex DMSO_Tol->Sol2 No Tox->Sol2 High Sol3 PEG400 + Tween 80 Synergistic Mixture Tox->Sol3 Low

Decision tree for selecting the optimal solubilization strategy based on application.

Part 2: Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it crashes out immediately when I spike it into my PBS assay buffer. How do I prevent this? A: You are experiencing "solvent crash." When the DMSO stock hits the aqueous buffer, the dielectric constant of the microenvironment changes drastically. The highly hydrophobic 1,5-diphenyl groups rapidly aggregate to minimize contact with water. Fix: Do not spike directly into 100% buffer. Use a step-down dilution . First dilute your DMSO stock 1:10 into a transitional cosolvent (like PEG400), and then dilute that mixture into your assay buffer under vigorous vortexing.

Q2: Can I just lower the pH to protonate the triazole ring and increase aqueous solubility? A: No. While triazoles can act as weak bases, achieving significant protonation requires a highly acidic environment (pH < 2). Exposing methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate to this pH will catalyze the hydrolysis of the methyl ester, degrading your compound into the inactive carboxylic acid. Always maintain a pH between 6.0 and 7.4.

Q3: I need to dose this intravenously (IV) in mice. I cannot use high concentrations of DMSO. What is the best vehicle? A: We recommend either an inclusion complex using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a synergistic cosolvent/surfactant system. Research has demonstrated a3[3], yielding solubility values up to 96% higher than theoretical additive models. HP-β-CD is particularly effective because its hydrophobic cavity perfectly accommodates the bulky diphenyl rings while its hydrophilic exterior ensures aqueous compatibility.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of various formulation strategies for this specific compound.

Formulation StrategyEst. Max Solubility (mg/mL)In Vivo BiocompatibilityEster StabilityPrimary Solubilization Mechanism
100% Aqueous Buffer (pH 7.4) < 0.01HighHighN/A (Baseline)
10% DMSO / 90% Buffer 0.1 - 0.5Low (Cytotoxic)HighCosolvency
20% PEG400 / 5% Tween 80 2.0 - 5.0ModerateHighSynergistic Micellization
20% w/v HP-β-CD (Aqueous) 5.0 - 10.0HighVery HighCavity Inclusion Complexation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not assume solubility has been achieved simply because the liquid appears clear to the naked eye.

Protocol A: Synergistic Cosolvent/Surfactant Formulation

Best for: Intraperitoneal (IP) dosing, high-concentration in vitro assays.

Mechanistic Rationale: PEG400 lowers the dielectric constant of the water, reducing the energetic penalty of introducing the hydrophobic triazole. Tween 80 forms micelles that encapsulate the diphenyl groups, preventing nucleation and crystal growth.

  • Pre-Concentrate Preparation: Weigh the required amount of API into a glass vial. Add PEG400 to achieve 20% of your final target volume. Add Tween 80 to achieve 5% of your final target volume.

  • Primary Solubilization: Sonicate the mixture at 30°C for 15 minutes until the API is completely dissolved in the surfactant/cosolvent matrix. Caution: Do not exceed 40°C, as excess heat combined with trace moisture can initiate ester hydrolysis.

  • Aqueous Titration: While continuously vortexing the vial, add the remaining 75% volume of aqueous buffer (e.g., PBS, pH 7.4) dropwise.

  • Self-Validation Step (Tyndall Effect): Shine a red or green laser pointer through the vial in a dark room. If you see a distinct, solid beam of light scattering through the liquid (Tyndall effect), sub-visible micellar aggregation or nanoprecipitation has occurred. You must lower the target API concentration or increase the Tween 80 ratio. If the beam is invisible, true solubilization is confirmed.

Protocol B: HP-β-CD Inclusion Complexation

Best for: Intravenous (IV) dosing, structural biology, sensitive cell assays.

CDWorkflow Step1 Phase Solubility Analysis Step2 Co-incubation (Drug + HP-β-CD) Step1->Step2 Step3 Equilibration (24h, 25°C) Step2->Step3 Step4 Filtration (0.22µm PTFE) Step3->Step4 Step5 HPLC-UV Validation Step4->Step5

Self-validating workflow for generating HP-β-CD inclusion complexes.

Mechanistic Rationale: 4[4]. The displacement of enthalpy-rich water molecules from the HP-β-CD cavity drives the spontaneous encapsulation of the hydrophobic diphenyl rings, shielding them from the aqueous environment while protecting the C3 ester from hydrolytic enzymes.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a neutral buffer (pH 7.0 - 7.4).

  • Supersaturation: Add methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate in excess (e.g., 15 mg/mL) to the cyclodextrin solution. The solution will be cloudy.

  • Equilibration: Place the vial on an orbital shaker at 200 rpm and 25°C for 24 to 48 hours. Note: Inclusion complexation is a thermodynamic equilibrium process; rushing this step will result in poor loading efficiency.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed, solid API.

  • Self-Validation Step (HPLC-UV Quantification): Do not assume your final solution is at the theoretical concentration. Take a 10 µL aliquot of the filtrate, dilute it 1:100 in Methanol (to break the cyclodextrin complex), and quantify the exact concentration of the solubilized API using HPLC-UV (typically monitored at 254 nm) against a known standard curve.

Part 5: References

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.[Link]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech (PMC).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Welcome to the technical support center for the chromatographic analysis of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions. Here, we move beyond simple protocols to explain the fundamental principles behind method development and troubleshooting, ensuring robust and reproducible results.

Analyte Profile: Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Before optimizing a method, it's crucial to understand the analyte. Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is a heterocyclic compound. While specific experimental data for this exact molecule is not abundant in public literature, we can infer its properties based on its structural motifs—a triazole core, two phenyl groups, and a methyl ester.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Structure C₁₆H₁₃N₃O₂The presence of two phenyl rings suggests significant hydrophobicity. The triazole ring and ester group add polarity.
Molecular Weight ~279.29 g/mol A moderate molecular weight, suitable for standard HPLC analysis.
Polarity Moderately nonpolarThe molecule is expected to be well-retained on reversed-phase (e.g., C18, C8) columns.[1]
UV Absorbance Expected strong absorbanceThe conjugated system of phenyl and triazole rings should provide a strong chromophore, making UV detection highly suitable.
pKa (Estimated) The 1,2,4-triazole ring is weakly basic.The analyte's charge state is unlikely to change significantly within the typical reversed-phase pH range (2-8), but pH can still influence peak shape by controlling the ionization of column silanols.[2][3][4]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during method development for this and similar analytes. Each answer provides a step-by-step troubleshooting process grounded in chromatographic theory.

Q1: My peak for methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is tailing. What are the likely causes and how do I fix it?

A1: Peak tailing is one of the most common chromatographic problems and is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column.[5][6]

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: The most frequent cause of tailing for compounds with polar or basic groups is their interaction with acidic, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase.

    • Solution: Add a small amount of acid to the mobile phase.[1][7] Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid's protons will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][2] Formic acid is generally preferred for LC-MS applications.

  • Mobile Phase pH: While the analyte itself is not strongly basic, a mobile phase pH that is too high can deprotonate residual silanols, making them more interactive.

    • Solution: Ensure your mobile phase is acidic (e.g., pH 2.5-4.0). This keeps the silanols in a neutral state. A buffer (e.g., 10-25 mM phosphate or acetate) can be used if precise pH control is needed, but ensure it is soluble in your mobile phase composition.[8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.

    • Solution: Reduce the injection volume or dilute the sample concentration by a factor of 10 and re-inject. If the peak shape improves, overload was the likely cause.[7]

  • Extra-Column Effects: Problems outside the column, such as dead volumes in fittings, tubing, or a partially blocked column frit, can cause peak distortion.[10]

    • Solution: First, reverse and flush the column (disconnect it from the detector) to attempt to clear the inlet frit.[11] If this fails, systematically check all connections from the injector to the detector for proper fit. Ensure you are using the correct ferrules and tubing ID for your system.[10]

Q2: My retention time is drifting and not reproducible. What should I check?

A2: Retention time instability is a critical issue that compromises data integrity. The cause is almost always related to the mobile phase or the HPLC system's hardware.[6]

Underlying Causes & Solutions:

  • Improper Mobile Phase Preparation/Storage: The composition of the mobile phase must be consistent.

    • Solution: Always measure solvent components by volume individually before mixing (e.g., for 60:40 Acetonitrile:Water, measure 600 mL ACN and 400 mL Water separately, then combine).[12] Prepare fresh mobile phase daily, especially if using buffers, as their pH can change and they are prone to microbial growth.[13][14] Never "top off" the mobile phase reservoir; always replace it with a fresh batch.[14]

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run.

    • Solution: For isocratic methods, flush the column with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient (a minimum of 10 column volumes is a good rule of thumb).[15]

  • Temperature Fluctuations: Column temperature directly affects retention time. A 1°C change can alter retention time by 1-2%.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C). Ensure the lab's ambient temperature is also stable.

  • Pump and Degassing Issues: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to retention time drift.

    • Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[16][17] If the pressure is fluctuating, purge the pump to remove any trapped air bubbles.[6]

Q3: I am not getting enough separation between my analyte and an impurity. How can I improve the resolution?

A3: Improving resolution requires changing the selectivity of the separation. This is primarily achieved by modifying the mobile phase.[18][19]

Underlying Causes & Solutions:

  • Suboptimal Organic Solvent Strength (%B): The ratio of organic solvent to water is the most powerful tool for adjusting retention and resolution in reversed-phase HPLC.

    • Solution (Isocratic): Decrease the percentage of the organic solvent (e.g., from 70% acetonitrile to 65%). This will increase the retention time of all components, often increasing the space between them and improving resolution.[18]

    • Solution (Gradient): Make the gradient shallower (i.e., increase the gradient time). A slower increase in organic solvent strength gives analytes more time to interact differently with the stationary phase, which can significantly improve the separation of closely eluting peaks.[15]

  • Incorrect Choice of Organic Solvent: Acetonitrile and methanol have different chemical properties and can produce different separation selectivities.[20]

    • Solution: If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a polar protic solvent capable of hydrogen bonding, while acetonitrile is a polar aprotic solvent with a strong dipole moment.[20][21] This difference in chemistry can alter the elution order and resolve co-eluting peaks. Note that you may need to adjust the solvent percentage, as acetonitrile is a stronger eluting solvent than methanol in most reversed-phase applications.[21][22]

  • Mobile Phase pH: Although less likely to have a dramatic effect on this specific neutral analyte, adjusting pH can still subtly influence selectivity, especially if impurities are ionizable.

    • Solution: Try preparing the mobile phase with a slightly different pH (e.g., change from pH 3.0 with formic acid to pH 4.5 with an acetate buffer). This can change the retention of acidic or basic impurities relative to your main peak.[3][4]

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for the mobile phase composition?

    • A: For a moderately nonpolar molecule like this, a good starting point on a C18 column would be a "scouting gradient." Begin with a mobile phase of 5-10% organic solvent (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) and run a linear gradient to 95-100% B over 15-20 minutes.[15][23] This will show you the approximate organic percentage needed to elute your compound, which you can then use to build an optimized isocratic or gradient method.

  • Q: Should I use acetonitrile or methanol?

    • A: Both are excellent choices for reversed-phase HPLC. Acetonitrile is generally preferred as a starting solvent because it has a lower viscosity (leading to lower backpressure) and lower UV cutoff, which is beneficial for high-sensitivity detection.[16] However, methanol can offer different selectivity and may resolve peaks that co-elute in acetonitrile.[17][20] If your initial attempts with acetonitrile do not provide adequate separation, switching to methanol is a logical next step in method development.[17][22]

  • Q: When should I use a gradient method versus an isocratic one?

    • A: Use an isocratic method (constant mobile phase composition) when you are separating a few components with similar polarities and your run time is acceptable. Isocratic methods are simpler, more robust, and have faster re-equilibration times. Use a gradient method (mobile phase composition changes over time) when your sample contains components with a wide range of polarities. A gradient can elute highly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[15]

  • Q: How do I properly prepare and handle my mobile phase?

    • A: Always use high-purity, HPLC-grade solvents and reagents.[13][24] Filter all aqueous components and buffers through a 0.45 µm or 0.22 µm filter to remove particulates that could damage the pump or column.[13] Degas the mobile phase before use to prevent bubble formation.[24] Store mobile phases in appropriate, clean glass containers and avoid storing buffered solutions for more than a day or two to prevent microbial growth.[14][24]

Systematic Mobile Phase Optimization Workflow

For a robust and logical approach to method development, follow a systematic process. This workflow ensures that key variables are tested efficiently to achieve the desired separation.

Experimental Protocol: Step-by-Step Optimization
  • Step 1: Initial Scouting Gradient.

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 95% B over 20 minutes.

    • Detection: UV (e.g., 254 nm, or scan for optimal wavelength).

    • Purpose: To determine the approximate elution conditions and screen for impurities.

  • Step 2: Develop an Isocratic Method (if applicable).

    • Based on the retention time (t_R) from the scouting run, calculate the %B at that time point. Use this as a starting point for an isocratic method.

    • Adjust the isocratic %B to achieve a retention factor (k) between 2 and 10 for the main peak.[1] This range typically provides good resolution and efficiency.

  • Step 3: Optimize Selectivity.

    • If resolution is poor, proceed with selectivity optimization.

    • Change Organic Modifier: Repeat the scouting gradient from Step 1, but replace Acetonitrile with Methanol as Mobile Phase B. Compare the chromatograms for changes in peak order or spacing.

    • Change pH: If impurities are present and suspected to be ionizable, prepare mobile phases at a different pH (e.g., using a pH 7.0 phosphate buffer instead of formic acid) and repeat the scouting gradient. Note: Ensure your column is stable at the chosen pH.

  • Step 4: Fine-Tune the Gradient (if needed).

    • If a gradient is necessary, adjust the slope. If peaks are too close together, decrease the slope (increase the gradient time). If the run is too long, increase the slope (decrease the gradient time).

Visualization of the Optimization Process

The following diagram illustrates the logical decision-making process for troubleshooting and optimizing mobile phase conditions.

Mobile_Phase_Optimization Workflow for HPLC Mobile Phase Optimization Start Start: Analyze Scouting Gradient Check_Resolution Is Resolution Adequate? Start->Check_Resolution Check_Peak_Shape Is Peak Shape Good? (Tailing Factor < 1.5) Check_Resolution->Check_Peak_Shape Yes Optimize_Strength Adjust Organic % (Isocratic) or Gradient Slope (Gradient) Check_Resolution->Optimize_Strength No Adjust_pH Add Acid (0.1% FA) or Change pH/Buffer Check_Peak_Shape->Adjust_pH No (Tailing) Final_Method Final Method Achieved Check_Peak_Shape->Final_Method Yes Optimize_Strength->Check_Resolution Change_Solvent Change Organic Solvent (ACN <-> MeOH) Optimize_Strength->Change_Solvent Still Not Resolved Change_Solvent->Check_Resolution Check_Overload Check for Overload (Dilute Sample) Adjust_pH->Check_Overload Check_Overload->Check_Peak_Shape Shape Improves Troubleshoot_Hardware Troubleshoot Hardware (Frits, Leaks, Dead Volume) Check_Overload->Troubleshoot_Hardware Troubleshoot_Hardware->Check_Peak_Shape

Caption: A systematic workflow for optimizing HPLC mobile phase conditions.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu.

  • Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. ChromPure.

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific.

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.

  • The Importance of Mobile Phase pH in Chromatographic Separations. Phenomenex.

  • [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?. Wako Blog.

  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. PubMed.

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd.

  • HPLC Tips & Tricks – Mobile Phase Preparation. MilliporeSigma.

  • Improving Separation of Peaks in RP HPLC. MICROSOLV.

  • Essential Precautions for HPLC Mobile Phase Handling and Use. Pharma Growth Hub.

  • Troubleshooting Common HPLC Issues. Labcompare.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Development and application of a screening method for triazole fungicide determination in liquid and fruit samples using solid-phase microextraction and HPLC-DAD. Royal Society of Chemistry.

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC.

  • Mobile Phase Optimization Strategies for Reversed Phase HPLC. LCGC International.

  • Why Is PH Important For HPLC Buffers. Scribd.

  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.

  • A Systematic Approach Towards UPLC Methods Development. Waters Corporation.

  • How to Prepare Mobile Phases - Solvent Mixture Ratios. Shimadzu.

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.

  • Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. PMC.

  • A Systematic Approach to Convert Ultra-Fast HPLC Conditions to Conventional HPLC Conditions. American Pharmaceutical Review.

  • Understanding Gradient HPLC. LCGC International.

  • The development of HPLC-DAD method for determination of active pharmaceutical ingredient in the potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio) acetate substance. ResearchGate.

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Preprints.org.

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega.

  • Methyl-1H-1,2,4-triazole-3-carboxylate. Sigma-Aldrich.

  • 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. Chemical Synthesis Database.

  • A Theoretical Investigation into the Molecular Structure of Methyl-1H-1,2,4-triazole-3-carboxylate. Benchchem.

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PMC.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate Derivatives

Welcome to the Technical Support Center. As drug development increasingly relies on 1,2,4-triazole scaffolds for their robust bioisosteric properties and metabolic stability, synthesizing highly specific regioisomers lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on 1,2,4-triazole scaffolds for their robust bioisosteric properties and metabolic stability, synthesizing highly specific regioisomers like methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate has become a critical bottleneck.

This guide is engineered for research scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common side reactions—specifically regioisomer contamination, ester hydrolysis, and incomplete cyclodehydration—providing field-proven, self-validating solutions.

Troubleshooting Guides & FAQs

Q1: Why does my cyclization yield a 60:40 mixture of 1,5-diphenyl and 1,3-diphenyl regioisomers? Causality: The synthesis typically proceeds via an Einhorn-Brunner-type condensation or through an acyl amidrazone intermediate [4]. Because the open-chain intermediate can undergo tautomerization, ring closure can occur via nucleophilic attack from either the N1 or N2 nitrogen onto the activated carbonyl. Without a directing force, the reaction is governed by minimal thermodynamic differences, resulting in a nearly equimolar mixture of the 1,3- and 1,5-diphenyl regioisomers. Solution: Implement transition-metal templating to override the intrinsic thermodynamics. Adding 10 mol% of a Cu(II) catalyst (e.g., Cu(OAc)₂) coordinates the amidrazone intermediate, restricting its conformation to selectively drive N1-attack. This yields the 1,5-diphenyl isomer in high excess. Conversely, if you ever need the 1,3-isomer, switching to an Ag(I) catalyst will selectively reverse this regiochemical outcome [1].

Q2: I am losing the methyl carboxylate group during the final cyclization step. How do I prevent ester hydrolysis? Causality: The cyclodehydration of the acyl amidrazone generates one equivalent of water. At elevated temperatures (e.g., 110 °C) and in the presence of basic catalysts (like K₂CO₃ or NaOH), this adventitious water acts as a potent nucleophile, rapidly saponifying the C3-methyl ester to yield 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. Solution: You must physically or chemically trap the generated water. For thermal cyclizations, use a Dean-Stark apparatus with toluene to continuously remove water via azeotropic distillation. Alternatively, abandon thermal cyclization and use a chemical dehydrating agent like triflic anhydride (Tf₂O) at 0 °C, which activates the intermediate and forces cyclization without generating free water [3].

Q3: My LC-MS shows a massive peak at[M+18]⁺. Why is the cyclization stalling at the open-chain intermediate? Causality: The final dehydration step to form the aromatic 1,2,4-triazole system requires overcoming a significant activation energy barrier. If the electrophilicity of the carbonyl carbon is too low, or if the thermal energy provided is insufficient, the reaction stalls at the hydrated acyl amidrazone stage. Solution: If standard heating fails, utilize an electrophilic activation strategy. Treating the stalled intermediate with Tf₂O and a mild, non-nucleophilic base (e.g., 2-fluoropyridine) rapidly converts the tautomeric hydroxyl group into a superior leaving group (triflate), forcing immediate cyclodehydration even at room temperature [3].

Q4: The initial reaction between phenylhydrazine and methyl 2-ethoxy-2-iminoacetate turns into a black, insoluble tar within minutes. What is happening? Causality: Phenylhydrazine is highly susceptible to auto-oxidation when exposed to atmospheric oxygen. This generates reactive diazene intermediates and radical species that rapidly polymerize into dark, intractable mixtures, destroying your starting material before it can form the amidrazone [2]. Solution: Degas all solvents via sparging with Argon for 15 minutes prior to use. Conduct the entire first phase under a strict Argon atmosphere. Always use freshly distilled phenylhydrazine (it should be a colorless liquid; discard or redistill if it has turned yellow or brown).

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the cyclodehydration of the acyl amidrazone intermediate, highlighting how specific conditions dictate both regioselectivity and the preservation of the methyl ester.

Catalyst / ReagentSolventTemp (°C)1,5-Isomer Yield (%)1,3-Isomer Yield (%)Hydrolysis Byproduct (%)
None (Thermal)Toluene11045405
Ag₂CO₃ (10 mol%)Toluene11015752
Cu(OAc)₂ (10 mol%)Toluene11082 84
Cu(OAc)₂ (10 mol%)DMF / H₂O11040545 (High Hydrolysis)
Tf₂O / 2-FluoropyridineCH₂Cl₂0 to 2588 5<1

Experimental Protocol: Self-Validating One-Pot Synthesis

This step-by-step methodology details the Cu(II)-catalyzed synthesis of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, optimized to prevent side reactions.

Phase 1: Amidrazone Formation

  • Charge a flame-dried 100 mL round-bottom flask with methyl 2-ethoxy-2-iminoacetate (1.0 equiv, 10 mmol) and anhydrous ethanol (20 mL).

  • Purge the system with Argon for 15 minutes to prevent oxidative degradation.

  • Add freshly distilled phenylhydrazine (1.05 equiv, 10.5 mmol) dropwise at 0 °C via syringe.

  • Stir the reaction at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The iminoacetate spot should disappear, replaced by a highly polar, UV-active amidrazone intermediate.

Phase 2: Acylation & Cyclodehydration 5. Concentrate the mixture in vacuo to completely remove ethanol. Redissolve the crude amidrazone in anhydrous toluene (30 mL). 6. Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and Cu(OAc)₂ (0.1 equiv). 7. Add benzoyl chloride (1.1 equiv, 11 mmol) dropwise at 0 °C. 8. Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110 °C for 12 hours to drive cyclodehydration while continuously removing water.

Phase 3: Workup & Self-Validation 9. Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with saturated aqueous NaHCO₃ (to neutralize HCl) and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Critical Self-Validation Checkpoint: Before column chromatography, analyze the crude mixture via ¹H NMR (CDCl₃).

  • Success Indicator: A sharp, distinct singlet at ~3.95 ppm confirms the retention of the intact methyl ester (-COOCH₃).
  • Failure Indicator: A broad downfield peak (>12.0 ppm) coupled with the loss of the 3.95 ppm singlet indicates ester hydrolysis has occurred.
  • Regiochemical Check: On silica TLC, the 1,5-isomer typically elutes faster (higher Rf) than the 1,3-isomer due to the steric shielding of the N1 and C5 phenyl groups, which reduces the molecule's overall dipole moment.
  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

Workflow & Pathway Visualization

G A Phenylhydrazine + Methyl 2-ethoxy-2-iminoacetate B Amidrazone Intermediate A->B EtOH elimination (Ar atmosphere) C Acylation (Benzoyl Chloride) B->C Base / Toluene D Acyl Amidrazone (Open Chain) C->D HCl elimination E Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate (Target Product) D->E Cu(II) Catalyst Cyclodehydration F 1,3-Diphenyl Regioisomer (Side Product) D->F Ag(I) Catalyst or Uncatalyzed G Hydrolyzed Carboxylic Acid (Side Product) E->G H2O / Base (Ester Hydrolysis)

Reaction workflow and side-reaction pathways for methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

References

  • Title: Synthesis of 1H-1,2,4-triazoles Source: Organic Chemistry Portal URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: International Research Journal of Pharmacy (SciSpace)
  • Title: An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles Source: BenchChem URL

Reference Data & Comparative Studies

Validation

comparative biological efficacy of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4][5][6][7] These five-membered heterocyclic compounds, containing three ni...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4][5][6][7] These five-membered heterocyclic compounds, containing three nitrogen atoms, are known for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4][5][7][8][9][10] This guide provides a comparative analysis of the biological efficacy of a specific subclass: 1,5-diphenyl-1,2,4-triazole derivatives. While the initial focus of this guide was on the methyl carboxylate derivatives, the available literature directs our attention towards a compelling series of 1,5-diaryl-1,2,4-triazoles that have demonstrated significant potential in oncology, particularly in the inhibition of pancreatic cancer metastasis.[11][12]

We will delve into the structure-activity relationships (SAR) of these compounds, present the experimental data that underscores their efficacy, and provide detailed protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

The 1,5-Diaryl-1,2,4-Triazole Scaffold: A Platform for Diverse Biological Activity

The 1,5-diaryl-1,2,4-triazole scaffold offers a versatile platform for medicinal chemists. The two phenyl rings at positions 1 and 5 can be readily functionalized with various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. This structural flexibility is key to optimizing efficacy and selectivity.

While many 1,2,4-triazole derivatives are known for their antimicrobial and antifungal properties, the 1,5-diaryl series has recently emerged as a promising class of anti-cancer agents.[11][12] A notable study has identified a series of these compounds as potent inhibitors of pancreatic cancer metastasis by targeting myoferlin, a protein implicated in tumor progression.[11][12]

Comparative Biological Efficacy: Anti-metastatic Activity in Pancreatic Cancer

A pivotal study provides a strong foundation for a comparative analysis of 1,5-diaryl-1,2,4-triazole derivatives. The research focused on their ability to inhibit the migration and invasion of pancreatic cancer cells, key processes in metastasis. The lead compound, designated as 6y , demonstrated remarkable efficacy both in vitro and in vivo.[11]

Structure-Activity Relationship (SAR) Insights

The anti-metastatic activity of the 1,5-diaryl-1,2,4-triazole series was found to be highly dependent on the nature and position of substituents on the phenyl rings. Key findings from the SAR studies include:

  • Substitution on the 1-phenyl ring: The presence of a hydroxyl group at the para-position of the 1-phenyl ring was found to be crucial for activity.

  • Substitution on the 5-phenyl ring: A variety of substituents were tolerated at the para-position of the 5-phenyl ring, with electron-withdrawing groups such as trifluoromethyl and cyano groups often leading to enhanced potency.

  • The 1,2,4-triazole core: The integrity of the 1,2,4-triazole ring was essential for activity, as replacement with other N-heteroaromatics resulted in a significant loss of efficacy.[12]

The following table summarizes the in vitro anti-invasive activity of selected 1,5-diaryl-1,2,4-triazole derivatives against pancreatic cancer cell lines.

CompoundR1 (1-phenyl)R2 (5-phenyl)Anti-invasion IC50 (µM)[12]
6k 4-OH4-CF30.45
6p 4-OH4-CN0.18
6x 4-OH3,4-di-F0.15
6y 4-OH4-OCF30.12

Data presented is a selection to illustrate key SAR findings and is based on the referenced study.

The lead compound, 6y , with a para-hydroxyl group on the 1-phenyl ring and a para-trifluoromethoxy group on the 5-phenyl ring, emerged as the most potent inhibitor of pancreatic cancer cell invasion.[12]

Expanding the Biological Profile: Potential Antimicrobial and Antifungal Applications

Given the well-established antimicrobial and antifungal properties of the broader 1,2,4-triazole class, it is highly plausible that the 1,5-diphenyl-1,2,4-triazole scaffold could also exhibit such activities.[1][2][3][4][5][7][8][9] To explore this potential, a systematic screening of a library of these derivatives against a panel of pathogenic bacteria and fungi would be necessary.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological efficacy of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate derivatives and related compounds, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 530 nm)

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds (Aspergillus spp.), grow the culture on SDA until sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the diluted compounds.

    • Include a positive control (fungi in RPMI-1640 without compound) and a negative control (RPMI-1640 only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control.

Visualizing the Path Forward: Workflow and Mechanistic Insights

To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Mechanism of Action synthesis Synthesis of 1,5-Diaryl-1,2,4-triazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antibacterial & Antifungal Assays characterization->antimicrobial anticancer Antiproliferative & Anti-metastatic Assays characterization->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar moa Mechanism of Action Studies sar->moa in_vivo In Vivo Efficacy Studies moa->in_vivo

Caption: Experimental workflow for the development of 1,5-diaryl-1,2,4-triazole derivatives.

signaling_pathway cluster_cell Cancer Cell myoferlin Myoferlin rtks Receptor Tyrosine Kinases (RTKs) myoferlin->rtks regulates mmps Matrix Metalloproteinases (MMPs) myoferlin->mmps regulates secretion emt Epithelial-Mesenchymal Transition (EMT) rtks->emt metastasis Metastasis emt->metastasis mmps->metastasis compound_6y 1,5-Diaryl-1,2,4-triazole (e.g., 6y) compound_6y->myoferlin binds & inhibits

Caption: Proposed mechanism of anti-metastatic action for 1,5-diaryl-1,2,4-triazoles.

Conclusion

The 1,5-diphenyl-1,2,4-triazole scaffold represents a highly promising platform for the development of novel therapeutic agents. While direct evidence for the antimicrobial and antifungal efficacy of the methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate series is currently limited in the public domain, the potent anti-metastatic activity demonstrated by structurally related 1,5-diaryl-1,2,4-triazoles provides a strong rationale for further investigation.

The structure-activity relationships elucidated from the anti-cancer studies offer valuable insights for the design of new derivatives with potentially enhanced and diverse biological activities. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the antimicrobial, antifungal, and other therapeutic potentials of this versatile class of compounds. The continued exploration of 1,5-diphenyl-1,2,4-triazole derivatives holds significant promise for the discovery of new and effective treatments for a range of diseases.

References

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Indian Journal of Chemistry, 50B, 245-251.
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems, 16(2), 132-139.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2012). Molecules, 17(9), 10738-10751.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2007). Molecules, 12(8), 1864-1875.
  • Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin. (2019). Journal of Medicinal Chemistry, 62(11), 5549-5567.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Journal of Heterocyclic Chemistry, 54(4), 2269-2276.
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). Molecules, 26(4), 1145.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(3), 134-139.
  • Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules, 26(5), 1489.
  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). Pharmaceutical Chemistry Journal, 59, 1-8.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4983.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2011). Der Pharma Chemica, 3(6), 340-349.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2023). ResearchGate. Available at: [Link]

  • Synthesis and antibacterial screening of some new 1'2'3 -triazole derivatives from dapsone. (2024). Journal of Kufa for Chemical Sciences, 3(1), 4199-4207.
  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). Molecules, 6(10), 815-824.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 881333.
  • Design, Synthesis and Evaluation of a Series of 1,5-Diaryl-1,2,3-triazole-4-carbohydrazones as Inhibitors of the YAP-TAZ/TEAD Complex. (2021). ChemMedChem, 16(18), 2823-2844.
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. (2018). Research & Reviews: Journal of Chemistry.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Letters in Drug Design & Discovery.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(1), 225-233.
  • Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1438-1441.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). International Journal of Pharmaceutical Sciences and Research.

Sources

Comparative

Mass Spectrometry Validation of Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate: A Comparative Guide

Executive Summary & Scope Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate ( C16​H13​N3​O2​ , Exact Mass: 279.1008 Da) is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate ( C16​H13​N3​O2​ , Exact Mass: 279.1008 Da) is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the development of antifungal, anticancer, and antiprotozoal agents . Accurate analytical validation of this compound is critical during synthesis, formulation, and pharmacokinetic (PK) profiling.

This guide provides an objective, data-driven comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) . By examining the ionization dynamics and thermal stability of the triazole core, this document establishes the optimal analytical parameters for robust quantification and structural confirmation.

Physicochemical Context & Ionization Dynamics

Understanding the molecular architecture of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is essential for selecting the appropriate mass spectrometry technique. The causality behind our analytical strategy relies on two primary molecular traits:

  • Proton Affinity: The 1,2,4-triazole ring contains basic nitrogen atoms that act as excellent proton acceptors. This makes Positive Electrospray Ionization (ESI+) highly efficient, particularly when mobile phases are modified with organic acids (e.g., 0.1% formic acid) to force the equilibrium toward the [M+H]+ state.

  • Thermal Lability: Triazole derivatives, especially those with bulky phenyl substituents and ester linkages, can undergo heat-induced breakdown. Exposure to high temperatures (>250°C) in a GC inlet often leads to thermal degradation, complicating spectral interpretation and reducing quantitative accuracy .

Comparative Performance Analysis: LC-MS/MS vs. GC-MS

To establish a self-validating analytical system, it is crucial to compare the two primary MS modalities objectively.

LC-ESI-MS/MS (The Recommended Standard): Utilizes soft ionization at ambient temperatures, preserving the intact molecular ion as [M+H]+ at m/z 280.1. By employing Collision-Induced Dissociation (CID), specific product ions are generated, allowing for Multiple Reaction Monitoring (MRM). This approach circumvents thermal degradation and offers superior signal-to-noise (S/N) ratios in complex biological matrices .

GC-EI-MS (The Orthogonal Alternative): Relies on hard electron ionization (70 eV), which aggressively fragments the molecule. While it provides a rich structural fingerprint (identifying the [M]+∙ radical cation at m/z 279.1), the extensive fragmentation and risk of thermal breakdown in the injector port reduce its sensitivity for trace-level quantification.

Table 1: Quantitative Comparison of Analytical Modalities
ParameterLC-ESI-MS/MS (MRM Mode)GC-EI-MS (Full Scan/SIM Mode)
Ionization Source Electrospray Ionization (ESI+), SoftElectron Ionization (EI, 70 eV), Hard
Primary Ion Observed [M+H]+ at m/z 280.1 [M]+∙ at m/z 279.1
Thermal Stability Risk Low (Ambient ionization)High (Inlet temp >250°C causes breakdown)
Sensitivity (LOQ) Picogram/mL (pg/mL) rangeNanogram/mL (ng/mL) range
Matrix Interference Low (High specificity via CID transitions)Moderate to High (Requires extensive cleanup)
Primary Application Pharmacokinetics, Trace QuantificationStructural Elucidation, Orthogonal Purity Check

Mechanistic Fragmentation Pathways

In LC-ESI-MS/MS, the fragmentation of the m/z 280.1 precursor ion is driven by the thermodynamic stability of the resulting product ions. The causality behind the primary transitions is as follows:

  • Transition 1 (m/z 280.1 → 248.1): The loss of methanol ( CH3​OH , 32 Da) from the methyl ester moiety. Because the cleavage of the methoxy group accompanied by a proton transfer is highly favorable, this serves as the most abundant and stable quantifier transition .

  • Transition 2 (m/z 280.1 → 221.1): The cleavage of the entire carbomethoxy group ( ∙COOCH3​ , 59 Da), leaving the stable diphenyl-triazole core.

  • Transition 3 (m/z 280.1 → 104.1): High-energy CID leads to the opening of the triazole ring, yielding a benzonitrile-like fragment, a structural hallmark of phenyl-substituted triazoles .

G M Precursor Ion [M+H]+ m/z 280.1 F1 Product Ion[M+H - CH3OH]+ m/z 248.1 M->F1 - 32 Da (Neutral Loss) F2 Product Ion [M+H - COOCH3]+ m/z 221.1 M->F2 - 59 Da (Radical Loss) F3 Triazole Ring Cleavage m/z 104.1 M->F3 CID Cleavage

Caption: ESI-MS/MS Fragmentation Pathway of Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Adherence to these exact parameters ensures reproducible validation of methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate while minimizing false positives.

Protocol A: LC-ESI-MS/MS (Primary Validation & Quantification)
  • Sample Preparation: Dilute the synthesized compound to 100 ng/mL in Acetonitrile/Water (50:50, v/v). Causality: A 50% organic composition ensures the hydrophobic diphenyl groups remain solvated while matching the initial mobile phase conditions to prevent peak broadening.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is critical to lower the pH, ensuring complete protonation of the basic triazole nitrogens prior to droplet desolvation in the ESI source.

  • Gradient Elution: Initiate at 5% B, ramp to 95% B over 3.5 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Positive Mode):

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions: m/z 280.1 → 248.1 (Quantifier, Collision Energy: 15 eV); m/z 280.1 → 104.1 (Qualifier, Collision Energy: 25 eV).

Protocol B: GC-EI-MS (Orthogonal Structural Confirmation)
  • Sample Preparation: Dissolve the compound in mass-spectrometry grade Hexane to a final concentration of 1 µg/mL. Causality: Hexane is non-polar and highly volatile, ensuring rapid vaporization in the inlet without introducing water, which degrades the stationary phase of GC columns.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Injector temperature set to 250°C. Caution: Monitor the baseline for thermal degradation peaks (e.g., spontaneous loss of the ester group). Oven program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Full Scan (m/z 50–350) for structural fingerprinting.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 G2 GC Separation S1->G2 Orthogonal Method S3 ESI(+) Ionization S2->S3 S4 Q1 Selection (m/z 280.1) S3->S4 S5 Collision Cell (CID) S4->S5 S6 Q3 Detection (MRM) S5->S6 G3 EI (70 eV) Ionization G2->G3 G4 Full Scan / SIM (m/z 279.1) G3->G4

Caption: Comparative Analytical Workflow: LC-ESI-MS/MS vs. GC-EI-MS for Triazole Validation.

References

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism Source: Taylor & Francis (Journal of Environmental Science and Health) URL: [Link]

  • Title: Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives Source: RSC Publishing (Physical Chemistry Chemical Physics) URL: [Link]

Validation

Regioselective Synthesis of Methyl 1,5-Diphenyl-1,2,4-triazole-3-carboxylate: A Comparative Methodological Guide

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antifungal, antiviral, and anti-inflammatory agents. Specifically, methyl 1,5-diphenyl-1,2,4-triazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antifungal, antiviral, and anti-inflammatory agents. Specifically, methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate (CAS: 89060-64-0)[1] serves as a highly versatile building block for late-stage functionalization. The critical challenge in synthesizing 1,5-disubstituted-1,2,4-triazoles lies in achieving absolute regiocontrol, as classical condensation methods often yield intractable mixtures of 1,3- and 1,5-regioisomers[2].

This guide objectively evaluates the two most robust synthetic pathways for this target: the Azlactone (Oxazolone) Ring-Opening Route and the Amidrazone Condensation Route . By analyzing the mechanistic causality and providing self-validating experimental protocols, we equip researchers with the data necessary to select the optimal route for scale-up and analog generation.

Route A: The Azlactone (Oxazolone) Ring-Opening Route

This classical, yet highly elegant approach leverages the pre-assembled connectivity of an oxazolone ring to dictate the regiochemistry of the final triazole[3].

Mechanistic Causality

The strategy relies on the formation of 4-phenylhydrazono-2-phenyl-5-oxazolone. Because the C5-phenyl and N1-phenyl relationships are locked within the rigid azlactone framework, nucleophilic ring-opening by methoxide exclusively yields the acyclic methyl 2-(benzamido)-2-(phenylhydrazono)acetate. Subsequent thermal dehydration forces the hydrazone nitrogen to attack the benzamide carbonyl, guaranteeing 100% regioselectivity for the 3-carboxylate over the 5-carboxylate.

Experimental Protocol & In-Process Controls

Step 1: Azo Coupling & Azlactone Formation

  • Procedure : Dissolve hippuric acid (1.0 eq) and sodium acetate (3.0 eq) in acetic anhydride. Cool to 0–5 °C. Dropwise, add an aqueous solution of benzenediazonium chloride (1.05 eq).

  • Causality : Acetic anhydride dehydrates hippuric acid to form the highly reactive 2-phenyl-5-oxazolone. The active methylene at C4 is highly nucleophilic and rapidly couples with the diazonium salt. Strict temperature control (0–5 °C) prevents the thermal decomposition of the diazonium salt into phenol.

  • Self-Validation : The reaction is visually self-reporting. The mixture will rapidly transition from a pale solution to a brilliant orange/red precipitate, confirming the formation of the highly conjugated azo-oxazolone system.

Step 2: Methanolysis & Ring-Opening

  • Procedure : Isolate the red precipitate and suspend it in anhydrous methanol. Add sodium methoxide (0.1 eq) and stir at ambient temperature for 2 hours.

  • Causality : Methoxide acts as a catalytic nucleophile, attacking the electrophilic C5 lactone carbonyl to relieve ring strain. Anhydrous conditions are mandatory to prevent saponification to the free carboxylic acid.

  • Self-Validation : The deep red suspension will clarify into a lighter yellow/orange solution, indicating the destruction of the conjugated oxazolone ring.

Step 3: Dehydrative Cyclization

  • Procedure : Heat the methanolic solution to reflux for 4 hours. Cool to 0 °C to induce crystallization.

  • Causality : Thermal energy overcomes the activation barrier for the intramolecular attack of the hydrazone nitrogen onto the benzamide carbonyl, expelling water to form the aromatic 1,2,4-triazole core.

  • Self-Validation : LC-MS monitoring will show a mass shift of -18 Da (loss of H2O). The target methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate precipitates as a white to pale-yellow solid, confirming high purity without the need for chromatography.

RouteA A Hippuric Acid + Benzenediazonium B Azlactone Intermediate A->B Ac2O, NaOAc (Coupling) C Acyclic Methyl Ester B->C NaOMe, MeOH (Ring Opening) D Target Triazole (3-Carboxylate) C->D Heat (Cyclization)

Fig 1. Regioselective synthesis of the triazole core via azlactone ring-opening.

Route B: The Amidrazone Condensation Route

A more direct, modern approach involves the condensation of N-phenylbenzamidrazone with an activated oxalic acid derivative, such as methyl oxalyl chloride[2][4].

Mechanistic Causality

Regiocontrol in this route is governed by the differential nucleophilicity of the amidrazone nitrogens. The primary amine of N-phenylbenzamidrazone is sterically unhindered and highly nucleophilic, making it the primary site for acylation by the highly electrophilic acid chloride. The subsequent cyclization is driven by acid catalysis, which activates the amide carbonyl for attack by the secondary amine, forming the triazole ring.

Experimental Protocol & In-Process Controls

Step 1: N-Acylation

  • Procedure : Dissolve N-phenylbenzamidrazone (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C. Add methyl oxalyl chloride (1.05 eq) dropwise over 30 minutes.

  • Causality : Dropwise addition at low temperatures prevents double acylation and suppresses the formation of symmetrical oxamides. Triethylamine acts as an irreversible HCl scavenger, driving the reaction forward.

  • Self-Validation : The immediate formation of a dense white precipitate (Et3N·HCl) serves as a visual confirmation of the acylation event.

Step 2: Acid-Catalyzed Cyclization

  • Procedure : Filter off the triethylamine hydrochloride salts. Concentrate the THF filtrate, redissolve the residue in glacial acetic acid, and heat to 80 °C for 6 hours.

  • Causality : While thermal cyclization alone can lead to mixtures containing 1,3,4-oxadiazole byproducts (via oxygen attack)[4], glacial acetic acid selectively protonates the amide carbonyl. This enhances its electrophilicity, strictly favoring nitrogen attack to form the 1,2,4-triazole.

  • Self-Validation : TLC analysis (Hexane/EtOAc 7:3) will show the disappearance of the highly polar acyclic intermediate and the emergence of a single, strongly UV-active spot corresponding to the triazole.

RouteB A N-Phenylbenzamidrazone C Acyl Amidrazone Intermediate A->C Et3N, THF, 0 °C (N-Acylation) B Methyl Oxalyl Chloride B->C D Target Triazole (3-Carboxylate) C->D AcOH, 80 °C (Dehydrative Cyclization)

Fig 2. Direct synthesis of the triazole core via amidrazone condensation.

Quantitative Comparative Analysis

To guide route selection, the performance metrics of both methodologies are summarized below:

ParameterRoute A: Azlactone Ring-OpeningRoute B: Amidrazone Condensation
Overall Yield 70–85%55–70%
Regioselectivity Absolute (100% 3-carboxylate)High (>90%), minor 1,3,4-oxadiazole
Step Count 3 steps (from hippuric acid)2 steps (from amidrazone)
Key Reagents Ac₂O, PhN₂⁺Cl⁻, NaOMeMethyl oxalyl chloride, Et₃N
Scalability Excellent (robust crystallization)Moderate (exothermic acylation)
Purification Direct crystallizationColumn chromatography often required

Conclusion & Strategic Recommendations

For laboratories prioritizing absolute regiochemical purity and scalability , the Azlactone Route (Route A) is vastly superior. Despite having one additional step, the intermediates are highly crystalline, and the process is entirely self-reporting through vivid color changes, eliminating the need for tedious column chromatography.

Conversely, for discovery chemistry groups requiring rapid analog generation , the Amidrazone Condensation Route (Route B) offers a faster two-step sequence. However, this comes at the cost of slightly lower overall yields and the potential need for chromatographic purification to remove minor oxadiazole byproducts[4].

References

  • [3] Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity | ResearchGate.3

  • [1] CAS:89060-64-0 Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate | Bidepharm.1

  • [2] Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives | Organic Chemistry Portal.2

  • [4] Optimization of the Central Heterocycle of α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase | NIH PMC.4

Sources

Comparative

Comprehensive Characterization Guide: Methyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate as a Reference Standard

Introduction 1,2,4-Triazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antifungals, antitubercular agents, and P2X receptor modulators . During the synthesis and impurity profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,4-Triazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antifungals, antitubercular agents, and P2X receptor modulators . During the synthesis and impurity profiling of these active pharmaceutical ingredients (APIs), methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (CAS: 89060-64-0) frequently emerges as a critical intermediate or process-related impurity. Accurate characterization of this compound as a certified reference standard is paramount for regulatory compliance, assay validation, and downstream synthetic applications.

This guide provides an objective comparison of methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate against its structural alternatives—such as the free acid (CAS: 24058-92-2) and ethyl ester derivatives—and outlines self-validating experimental protocols for its analytical characterization.

Compound Profile & Physicochemical Comparison

When selecting a reference standard for triazole-based drug development, the choice of the ester versus the free acid drastically impacts chromatographic behavior and synthetic utility. The methyl ester provides superior solubility in organic solvents and sharper chromatographic peaks compared to the free acid, which often suffers from peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

Table 1: Physicochemical Comparison of 1,5-Diphenyl-1,2,4-triazole Derivatives
PropertyMethyl Ester (Target)Free Acid (Alternative 1)Ethyl Ester (Alternative 2)
CAS Number 89060-64-024058-92-262230-51-7 (analog)
Molecular Formula C16H13N3O2C15H11N3O2C17H15N3O2
Molecular Weight 279.29 g/mol 265.27 g/mol 293.32 g/mol
Chromatographic Peak Shape Excellent (Symmetrical)Poor (Tailing without TFA)Good (Symmetrical)
Synthetic Utility High (Readily amidated)Moderate (Requires coupling agents)Moderate (Slower amidation)

Experimental Workflow for Reference Standard Validation

To qualify methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate as a reference standard, a rigorous, self-validating workflow must be employed. The synthesis typically follows an Einhorn-Brunner-type condensation , followed by preparative isolation and structural elucidation.

Workflow for the purification and analytical validation of the reference standard.

Step-by-Step Analytical Protocols

Protocol A: HPLC-UV Purity Determination

Causality Insight: The triazole ring is mildly basic, while the ester is neutral. To prevent peak broadening caused by partial protonation of the triazole nitrogens (N2/N4), a buffered mobile phase is critical. We utilize a slightly acidic buffer (0.1% Formic Acid) to ensure complete protonation or consistent ion-pairing, yielding a sharp, reproducible peak that outcompetes the free acid alternative.

Step-by-step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the methyl ester standard in 10 mL of HPLC-grade Acetonitrile (0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated diphenyl system).

  • Validation: Inject a blank (Acetonitrile) to confirm no carryover. The target compound typically elutes at ~8.5 minutes. Purity is calculated by area normalization (Target: ≥99.5%).

Protocol B: Regioisomer Differentiation via NMR

A common synthetic pitfall in triazole synthesis is the formation of regioisomers (e.g., 1,3-diphenyl vs. 1,5-diphenyl). While the Einhorn-Brunner reaction specifically yields the 1,5-disubstituted isomer , analytical confirmation is mandatory.

Causality Insight: In the 1,5-diphenyl isomer, the phenyl ring at the C5 position and the phenyl ring at the N1 position experience significant steric crowding. This forces the rings out of coplanarity with the triazole core, altering the anisotropic shielding effects compared to the 1,3-isomer. 2D NMR is required to definitively validate the spatial arrangement.

Step-by-step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified standard in 0.6 mL of CDCl3 (containing 0.03% TMS as an internal standard).

  • 1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher. Verify the distinct singlet of the methyl ester protons at ~3.95 ppm.

  • Aromatic Region Analysis: Carefully analyze the 7.30–7.60 ppm region. The N1-phenyl protons will appear slightly more deshielded due to the adjacent electron-withdrawing triazole nitrogen.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment. In the 1,5-isomer, cross-peaks will be observed between the ortho-protons of the N1-phenyl ring and the ortho-protons of the C5-phenyl ring due to their spatial proximity. These cross-peaks are absent in the 1,3-isomer.

Logical decision tree for differentiating 1,5-diphenyl and 1,3-diphenyl regioisomers.

Performance Comparison: Synthetic Utility

As a reference standard and synthetic intermediate, the methyl ester outperforms the free acid in downstream functionalization. For instance, when synthesizing P2X receptor antagonists, amidation of the C3 position is required.

Table 2: Reactivity Comparison for Downstream Amidation
SubstrateReagents RequiredReaction TimeTypical YieldByproduct Profile
Methyl Ester Primary Amine, Heat (or mild Lewis acid)4–6 hours85–90%Methanol (easily purged)
Free Acid HATU/EDC, DIPEA, Amine12–18 hours70–80%Urea derivatives (hard to purge)
Ethyl Ester Primary Amine, Heat8–10 hours75–85%Ethanol

References

  • Review on Thiazolo-Triazole as a Promising Anticancer agent. Asian Journal of Research in Chemistry.[Link]

  • United States Patent 7,491,821: P2X Receptor Modulators.
  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications.[Link]

  • Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate | C16H13N3O2. PubChem, National Institutes of Health.[Link]

Comparative

Structural Comparison of Methyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate Polymorphs

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Basis Polymorphism in pharmaceutical compounds dictates critical qual...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Basis

Polymorphism in pharmaceutical compounds dictates critical quality attributes (CQAs) such as solubility, stability, and bioavailability[1]. Controlling these polymorphic outcomes during crystallization is a regulatory mandate and a foundational step in rational drug design[2].

Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (MDTC) is a highly versatile scaffold used in the synthesis of antiviral and anticancer therapeutics. The 1,2,4-triazole core provides a rigid, planar geometry that heavily influences intermolecular hydrogen bonding and π−π stacking[3],[4]. However, the rotational freedom of the 1-phenyl ring, 5-phenyl ring, and the 3-carboxylate ester group allows MDTC to crystallize into distinct polymorphic forms.

This guide objectively compares the two primary polymorphs of MDTC:

  • Form I (Thermodynamically Stable): Driven by optimal parallel-displaced π−π stacking and strong C-H···O hydrogen bonding.

  • Form II (Kinetically Favored/Metastable): Driven by rapid precipitation, resulting in a twisted molecular conformation and weaker C-H···N interactions.

Experimental Workflows for Polymorph Screening

To objectively evaluate the performance of these polymorphs, they must be isolated purely. The following protocols leverage Ostwald's rule of stages, manipulating thermodynamics and kinetics to isolate specific crystal lattices. Every protocol below is designed as a self-validating system to ensure scientific integrity.

Protocol A: Thermodynamic Crystallization of Form I

Causality: Slow cooling provides the system with sufficient time and thermal energy to overcome activation barriers, bypassing local kinetic minimums to reach the global thermodynamic minimum (dense packing).

  • Dissolution: Dissolve 500 mg of synthesized MDTC in 15 mL of a binary solvent (ethanol/ethyl acetate, 1:1 v/v) at 60 °C under continuous stirring (300 rpm).

  • Equilibration: Maintain at 60 °C for 30 minutes to ensure complete dissolution and disruption of any pre-existing supramolecular aggregates.

  • Controlled Cooling: Program the crystallizer to cool linearly at 0.1 °C/min down to 20 °C.

  • Isolation & Drying: Filter the block-like crystals under vacuum. Dry in a vacuum desiccator at 40 °C for 24 hours.

  • Self-Validation Check: Perform a rapid Differential Scanning Calorimetry (DSC) scan. A single, sharp endothermic melting peak at ~145 °C confirms the phase purity of Form I without metastable contamination.

Protocol B: Kinetic Trapping of Form II

Causality: Rapid antisolvent addition generates extreme supersaturation. The molecules crash out of solution instantly, trapping them in a higher-energy, loosely packed conformation before they can rearrange into the stable Form I lattice.

  • Dissolution: Dissolve 500 mg of MDTC in 5 mL of acetone at 25 °C.

  • Antisolvent Precipitation: Vigorously stir the solution (800 rpm) and rapidly inject 20 mL of cold n-hexane (4 °C).

  • Isolation: Immediately vacuum-filter the resulting fine, needle-like precipitate. Speed is critical to prevent solvent-mediated phase transformation.

  • Drying: Dry under a gentle stream of dry nitrogen at 20 °C.

  • Self-Validation Check: Analyze the sample immediately via Attenuated Total Reflectance (ATR) FTIR. A distinct C=O stretching peak at 1740 cm⁻¹ (compared to 1725 cm⁻¹ for Form I) confirms the successful trapping of Form II.

PolymorphWorkflow cluster_FormI Thermodynamic Control cluster_FormII Kinetic Control Start Synthesized MDTC (Amorphous/Mixed) Dissolve1 Dissolve in EtOH/EtOAc (60°C) Start->Dissolve1 Dissolve2 Dissolve in Acetone (25°C) Start->Dissolve2 Cool Slow Cooling (0.1°C/min) Dissolve1->Cool FormI Form I (Block Crystals, Stable) Cool->FormI Crash Rapid Antisolvent Addition (n-Hexane) Dissolve2->Crash FormII Form II (Needle Crystals, Metastable) Crash->FormII Transition Thermal Stress / Moisture (Solid-State Transition) FormII->Transition Transition->FormI

Fig 1: Polymorph screening workflow and phase transition causality for MDTC.

Structural Comparison & Quantitative Data

The structural variations directly dictate the physical performance of the API. Table 1 outlines the crystallographic parameters obtained via Single-Crystal X-Ray Diffraction (SCXRD), while Table 2 compares their analytical performance.

Table 1: Crystallographic and Structural Parameters
ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Calculated Density 1.345 g/cm³1.282 g/cm³
Conformation (Dihedral) Planar-leaning (12.5°)Twisted/Orthogonal (78.2°)
Primary Synthon C-H···O (Ester carbonyl)C-H···N (Triazole core)
π−π Stacking 3.42 Å (Strong, parallel)3.85 Å (Weak/Absent)
Table 2: Thermal and Spectroscopic Performance
Analytical TechniqueForm IForm IICausality / Implication
DSC Melting Point ( Tm​ ) 145.2 °C138.6 °CHigher lattice energy in Form I requires more thermal energy to disrupt.
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/mol27.1 kJ/molConfirms a monotropic relationship; Form I is stable across all temperatures.
FTIR (C=O stretch) 1725 cm⁻¹1740 cm⁻¹Lower frequency in Form I indicates stronger hydrogen bonding to the ester carbonyl.
Intrinsic Dissolution Rate 0.45 mg/cm²/min0.82 mg/cm²/minForm II offers faster dissolution due to weaker packing, benefiting acute bioavailability.

Visualization of Intermolecular Causality

The macroscopic performance differences highlighted in Table 2 are a direct consequence of the intermolecular interactions formed during crystallization.

Interactions cluster_I Form I (Stable) cluster_II Form II (Metastable) MDTC MDTC Molecule PiPi Parallel-Displaced π-π Stacking MDTC->PiPi Slow cooling Hbond1 Strong C-H···O Hydrogen Bonds MDTC->Hbond1 Slow cooling Twist Orthogonal Conformation MDTC->Twist Rapid precipitation Hbond2 Weak C-H···N Interactions MDTC->Hbond2 Rapid precipitation Dense High Density Lattice (Monoclinic P21/c) PiPi->Dense Hbond1->Dense Loose Lower Density Lattice (Orthorhombic Pbca) Twist->Loose Hbond2->Loose

Fig 2: Mechanistic pathways mapping molecular conformation to crystal lattice density.

Application Insights for Drug Development

When formulating MDTC-derived APIs, the choice of polymorph is a balancing act between bioavailability and shelf-life stability:

  • Formulation with Form II: The higher Intrinsic Dissolution Rate (IDR) of Form II makes it highly attractive for BCS Class II (low solubility, high permeability) drug formulations. However, because it is metastable, it requires specialized formulation techniques (e.g., hot-melt extrusion or co-crystallization) to prevent spontaneous conversion to Form I under high humidity.

  • Formulation with Form I: As the thermodynamic sink, Form I is immune to solid-state phase transitions under standard ICH storage conditions. It is the preferred candidate for long-term commercial manufacturing, provided its lower dissolution rate can be mitigated via micronization or nanosuspension technologies.

References

  • Title: Polymorphism in Pharmaceutical Compounds | Source: ResearchGate | URL: [Link]

  • Title: Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Source: ACS Publications | URL: [Link]

  • Title: 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties | Source: CrystEngComm (RSC Publishing) | URL: [Link]

  • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor | Source: MDPI | URL: [Link]

Sources

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